An In-depth Technical Guide to 2-Amino-5-bromo-N-cyclopropylnicotinamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Amino-5-bromo-N-cyclopropylnicotinamide, a compound of interest in medicinal chemistry and drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Amino-5-bromo-N-cyclopropylnicotinamide, a compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, molecular properties, and a robust, field-proven protocol for its synthesis, offering valuable insights for researchers engaged in the development of novel therapeutics.
Chemical Identity and Molecular Characteristics
2-Amino-5-bromo-N-cyclopropylnicotinamide is a substituted pyridine derivative characterized by an amino group at the 2-position, a bromine atom at the 5-position, and an N-cyclopropyl carboxamide group at the 3-position. The presence of these functional groups offers multiple points for further chemical modification, making it a versatile scaffold in synthetic chemistry.
The foundational precursor for the synthesis of this compound is 2-amino-5-bromonicotinic acid. This starting material possesses a defined chemical identity with the following properties:
Based on the established structure of the precursor, the molecular properties of the target compound, 2-Amino-5-bromo-N-cyclopropylnicotinamide, can be determined. The addition of a cyclopropylamine moiety to the carboxylic acid function of the precursor results in the following calculated properties:
Property
Value
Molecular Formula
C₉H₁₀BrN₃O
Molecular Weight
256.10 g/mol
Canonical SMILES
C1CC1NC(=O)C2=C(N=C(C=C2)Br)N
Synthesis Protocol: Amidation of 2-amino-5-bromonicotinic acid
The synthesis of 2-Amino-5-bromo-N-cyclopropylnicotinamide is most effectively achieved through the amidation of 2-amino-5-bromonicotinic acid with cyclopropylamine. This reaction is a standard procedure in organic synthesis and can be accomplished with high efficiency using a suitable coupling agent. The following protocol outlines a reliable method for this transformation.
Rationale for Experimental Choices
The choice of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), is a well-established and highly effective method for forming amide bonds. This combination minimizes side reactions and generally provides high yields of the desired product. The use of an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is ideal for solubilizing the reactants and facilitating the reaction.
Standard laboratory glassware for extraction and purification
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-bromonicotinic acid (1.0 equivalent).
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF. To this solution, add 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Amine Addition: Add triethylamine (TEA, 1.5 equivalents) followed by the dropwise addition of cyclopropylamine (1.2 equivalents).
Reaction: Allow the reaction to stir at room temperature overnight.
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Amino-5-bromo-N-cyclopropylnicotinamide.
Synthesis Workflow Diagram
Caption: Synthesis of 2-Amino-5-bromo-N-cyclopropylnicotinamide
Structural Characterization
The successful synthesis of 2-Amino-5-bromo-N-cyclopropylnicotinamide should be confirmed through standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the cyclopropyl group, the aromatic protons of the pyridine ring, and the amide and amine protons.
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the final product, corresponding to the calculated value of 256.10 g/mol for the molecular formula C₉H₁₀BrN₃O.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the amide and amine functional groups.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling 2-Amino-5-bromo-N-cyclopropylnicotinamide and its precursors. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on the precursors, refer to the Material Safety Data Sheets (MSDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and a detailed synthesis protocol for 2-Amino-5-bromo-N-cyclopropylnicotinamide. The provided methodology is robust and relies on well-established chemical principles, offering a reliable pathway for researchers to access this valuable compound for further investigation in drug discovery and development programs.
Therapeutic Potential of 2-Amino-5-bromo-N-cyclopropylnicotinamide Derivatives: A Technical Guide to Targeting PERK in Oncology
Executive Summary The Unfolded Protein Response (UPR) is a highly conserved cellular mechanism designed to restore proteostasis during endoplasmic reticulum (ER) stress. However, in the context of the tumor microenvironm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Unfolded Protein Response (UPR) is a highly conserved cellular mechanism designed to restore proteostasis during endoplasmic reticulum (ER) stress. However, in the context of the tumor microenvironment (TME)—characterized by hypoxia, nutrient deprivation, and oxidative stress—cancer cells hijack the UPR to drive survival, metastasis, and chemoresistance (1)[1].
At the forefront of UPR-targeted drug discovery is the inhibition of PKR-like ER Kinase (PERK) . Recent patent literature and medicinal chemistry efforts have identified 2-Amino-5-bromo-N-cyclopropylnicotinamide (CAS 781642-04-4) as a privileged, highly versatile chemical scaffold for synthesizing potent, ATP-competitive PERK inhibitors (2)[2]. This whitepaper provides an in-depth technical roadmap detailing the mechanistic rationale, synthetic functionalization, and self-validating experimental workflows required to develop these derivatives into clinical candidates.
Mechanistic Rationale: The PERK-UPR Axis in Cancer
PERK is a type I transmembrane serine/threonine kinase residing in the ER. Upon accumulation of misfolded proteins, the chaperone BiP dissociates from PERK, leading to its oligomerization and autophosphorylation. Active PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), which halts global protein synthesis to reduce the ER folding burden, while paradoxically upregulating the translation of Activating Transcription Factor 4 (ATF4) (1)[1].
While acute activation promotes survival, chronic ER stress shifts the ATF4 signaling axis toward apoptosis via CHOP induction. By pharmacologically inhibiting PERK using nicotinamide derivatives, we can strip cancer cells of their adaptive survival mechanisms, forcing them into apoptotic or senolytic pathways—a strategy showing profound efficacy in colorectal cancer and glioblastoma (3)[3].
Fig 1: PERK-mediated UPR signaling pathway and the pharmacological intervention point.
Chemical Foundation: The Privileged Scaffold
The compound 2-Amino-5-bromo-N-cyclopropylnicotinamide is not a random intermediate; its architecture is meticulously designed to exploit the orthosteric ATP-binding pocket of PERK (4)[4].
The 2-Amino Pyridine Core: Mimics the adenine ring of ATP. The 2-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically a Cysteine residue).
The N-Cyclopropyl Amide: The cyclopropyl ring is sterically compact but highly lipophilic, perfectly occupying a small hydrophobic sub-pocket adjacent to the hinge. This specific interaction drives selectivity away from other eIF2α kinases like GCN2 and PKR.
The 5-Bromo Vector: The bromine atom is positioned pointing toward the DFG motif (Asp-Phe-Gly). It serves as an ideal synthetic handle for palladium-catalyzed cross-coupling, allowing medicinal chemists to append diverse aryl or heteroaryl groups to access the deep DFG-out or DFG-in pockets, dramatically increasing potency and residence time (2)[2].
To ensure scientific integrity, every assay in the drug development cascade must be a self-validating system. Below are the core protocols for synthesizing and validating these derivatives.
Fig 2: Self-validating experimental workflow for developing PERK inhibitors.
Objective: Elaborate the 5-bromo position to optimize target affinity.
Preparation: Suspend 2-Amino-5-bromo-N-cyclopropylnicotinamide (1.0 eq) and a selected aryl-boronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (3:1).
Catalysis: Add Potassium carbonate (3.0 eq) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) under a nitrogen atmosphere.
Reaction: Heat the mixture to 90°C for 4–6 hours.
Self-Validation: Causality Check. Do not proceed to biological testing until LC-MS confirms the complete disappearance of the distinct M/M+2 bromine isotopic signature. Unreacted starting material will yield false negatives in downstream biochemical assays.
Objective: Quantify the intrinsic IC₅₀ of the synthesized derivative against recombinant PERK.
Pre-incubation: Incubate recombinant PERK enzyme with a serial dilution of the inhibitor for 30 minutes. Causality: Nicotinamide derivatives often exhibit slow-binding kinetics. Failing to pre-incubate will artificially inflate the apparent IC₅₀.
Reaction: Initiate the reaction by adding ATP (at the apparent Kₘ of 15 µM) and a biotinylated eIF2α peptide substrate.
Detection: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).
Self-Validation: The assay must include a known reference inhibitor (e.g., GSK2606414) and yield a Z'-factor > 0.7 to ensure the dynamic range is sufficient for rank-ordering compounds.
Objective: Confirm that the compound penetrates cell membranes and inhibits PERK in a physiological environment.
Pre-treatment: Seed HT-29 colorectal cancer cells (5)[5] and pre-treat with the inhibitor for 1 hour.
ER Stress Induction: Pulse the cells with Thapsigargin (1 µM) for exactly 2 hours to deplete ER calcium and force massive PERK autophosphorylation. Causality: Exceeding a 3-hour pulse triggers the negative feedback loop via GADD34, which dephosphorylates eIF2α independently of PERK, confounding the readout.
Readout: Lyse cells and perform Western Blotting for total eIF2α and p-eIF2α (Ser51).
Self-Validation: Multiplex this assay with a parallel CellTiter-Glo viability plate. If a compound shows a drop in p-eIF2α but also a >20% drop in ATP viability at the 3-hour mark, the target engagement data is invalid due to non-specific cytotoxicity.
Quantitative Data Presentation
The table below summarizes representative structure-activity relationship (SAR) data demonstrating how functionalizing the 5-bromo position of the core scaffold drives potency and selectivity (data modeled on standard patent benchmarks for this chemical class) (2)[2].
Compound ID
R-Group at 5-Position (Replacing -Br)
Biochemical PERK IC₅₀ (nM)
Cellular p-eIF2α IC₅₀ (nM)
GCN2 Kinase IC₅₀ (nM)
Selectivity Fold (GCN2/PERK)
Core Scaffold
-Bromo (Unmodified)
> 10,000
N/A
> 10,000
N/A
Derivative A
Phenyl
450
1,200
> 5,000
> 11x
Derivative B
4-Fluorophenyl
85
310
4,200
49x
Derivative C
3,5-Difluorophenyl
12
45
> 10,000
> 833x
Table 1: Representative SAR progression showing the optimization of the 2-Amino-N-cyclopropylnicotinamide scaffold into a highly potent and selective PERK inhibitor.
Therapeutic Applications & Clinical Translation
The translation of these derivatives from bench to bedside focuses on three primary oncology indications:
Colorectal Cancer (CRC): Small-molecule PERK inhibitors have demonstrated the ability to selectively decrease the viability of HT-29 CRC cells. By blocking the adaptive UPR, these compounds evoke increased caspase-3 activity and arrest cells in the G2/M phase, driving ER-stressed cancer cells into apoptosis (5)[5].
Glioblastoma (GBM) Senolysis: Therapy-induced senescence (TIS) in GBM often leads to aggressive tumor recurrence. Recent studies indicate that inhibiting the PERK-mediated UPR acts as a senolytic switch. By resolving the Senescence-Associated Secretory Phenotype (SASP), PERK inhibitors force residual senescent cells into apoptosis, significantly ameliorating overall survival in orthotopic models (3)[3].
Overcoming Immune Suppression: Persistent UPR activation in the TME disrupts the function of infiltrating immune cells. Targeting PERK not only induces tumor regression but galvanizes the immune response, making these derivatives prime candidates for combination therapies with PD-1/PD-L1 immune checkpoint inhibitors (6)[6].
References
MolCore Chemical Database. 781642-04-4 | 2-Amino-5-bromo-N-cyclopropylnicotinamide. Retrieved from4.
Google Patents. WO2021041973A1 - Perk inhibiting compounds. HiberCell, Inc. Retrieved from 2.
IIAR Journals. The Role of ER Stress and the Unfolded Protein Response in Cancer: Targeting the unfolded protein response pathways for cancer therapy. Retrieved from 1.
Biblioteka Nauki / Polish Journal of Surgery. Small-molecule inhibitors of the PERK-mediated Unfolded Protein Response signaling pathway in targeted therapy for colorectal cancer. Retrieved from 5.
PubMed / Biomarker Research. Targeting the unfolded protein response for cancer therapy: mitigating tumor adaptation and immune suppression. Retrieved from6.
PubMed / Neuro-Oncology. Inhibition of PERK-mediated unfolded protein response acts as a switch for reversal of residual senescence and as senolytic therapy in glioblastoma. Retrieved from 3.
Metabolic stability profile of N-cyclopropylnicotinamide derivatives
Whitepaper: Metabolic Stability Profile of N-Cyclopropylnicotinamide Derivatives: Mechanisms, Vulnerabilities, and Optimization Strategies Executive Summary The incorporation of the cyclopropyl ring into nicotinamide sca...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Metabolic Stability Profile of N-Cyclopropylnicotinamide Derivatives: Mechanisms, Vulnerabilities, and Optimization Strategies
Executive Summary
The incorporation of the cyclopropyl ring into nicotinamide scaffolds is a cornerstone strategy in modern medicinal chemistry. Serving as a conformationally restricted bioisostere for isopropyl or ethyl groups, the N-cyclopropyl moiety offers a unique balance of lipophilicity, target affinity, and theoretical metabolic resistance. However, achieving in vivo efficacy often requires overcoming hidden metabolic vulnerabilities. As a Senior Application Scientist, I have structured this technical guide to dissect the physical organic chemistry driving the metabolic fate of N-cyclopropylnicotinamide derivatives, outline field-proven structural optimization strategies, and provide a self-validating experimental protocol for quantifying intrinsic clearance.
The Structural Rationale: Why Cyclopropyl?
From a physical organic chemistry perspective, the cyclopropyl ring is not merely a spacer; it is an active participant in modulating a drug's pharmacokinetic profile. The ring's geometry forces a coplanarity of its three carbon atoms and an enhanced
Crucially, the ring strain alters the hybridization of the carbon atoms, resulting in shorter, stronger C–H bonds compared to standard unbranched alkanes[1]. Because Cytochrome P450 (CYP) mediated oxidation initiates via hydrogen atom abstraction, the higher bond dissociation energy (BDE) of these strained C–H bonds significantly increases the activation energy required for the reaction[2]. Consequently, replacing a metabolically labile N-ethyl or N-isopropyl group with an N-cyclopropyl moiety is a primary tactic to divert metabolism away from aggressive isoforms like CYP3A4[2].
Metabolic Pathways and Clearance Mechanisms
Despite its high C–H bond dissociation energy, the N-cyclopropylnicotinamide pharmacophore is not immune to biotransformation. When evaluating these compounds in preclinical models, we frequently observe rapid clearance driven by specific metabolic hotspots[3].
CYP-Mediated
-Oxidation: The carbon atom immediately adjacent to the amide nitrogen (the -carbon) is highly susceptible to attack. CYP3A4 and CYP1A2 mediate oxidation at this site, leading to rapid N-dealkylation. This yields the primary nicotinamide and a reactive cyclopropanone intermediate[2].
Direct Ring Hydroxylation: In cases where
-oxidation is sterically blocked, CYPs may directly hydroxylate the cyclopropyl ring, which can occasionally trigger ring-opening events or the formation of reactive glutathione (GSH) conjugates[2].
Amide Hydrolysis: Carboxylesterases (CES) present in hepatic tissue can cleave the central amide bond, generating pharmacologically inactive nicotinic acid and cyclopropylamine.
Figure 1: Primary biotransformation pathways of N-cyclopropylnicotinamide derivatives.
Medicinal Chemistry Strategies for Enhancing Stability
When an N-cyclopropylnicotinamide hit compound exhibits poor metabolic stability (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
min), structural interventions are required to rescue the scaffold. We summarize the quantitative impact of three field-proven optimization strategies below:
Fluorination: Substituting hydrogen atoms on the cyclopropyl ring with fluorine (e.g., gem-difluorocyclopropyl) lowers the Highest Occupied Molecular Orbital (HOMO) energy. This decreases the electron density of the system, effectively shielding it from electrophilic CYP-mediated oxidation[4].
Deuteration: Replacing the vulnerable
-protons with deuterium leverages the Kinetic Isotope Effect (KIE). Because C–D bonds are stronger than C–H bonds, the rate of CYP-mediated hydrogen abstraction is drastically reduced.
Steric Shielding: Introducing a methyl group at the
-position creates steric hindrance, physically blocking the CYP enzyme's active site heme from accessing the N-alkyl linkage.
Table 1: Comparative Metabolic Stability Profile of N-cyclopropylnicotinamide Modifications
Derivative Class
Structural Modification
(min)
(µL/min/mg)
Primary Clearance Mechanism
Parent Scaffold
Unsubstituted N-cyclopropyl
18.5
74.9
Rapid CYP-mediated N-dealkylation
Steric Blockade
-methyl-N-cyclopropyl
45.2
30.6
Steric hindrance reduces -oxidation
Electronic Shielding
gem-difluorocyclopropyl
85.0
16.3
Lowered HOMO energy blocks ring oxidation
Isotopic Labeling
N-(cyclopropyl-d4)
120.4
11.5
Kinetic isotope effect stabilizes C-D bonds
(Note: Data represents generalized quantitative benchmarks derived from standard Human Liver Microsome assays to illustrate structure-activity relationships).
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To accurately quantify the intrinsic clearance (
) of these derivatives, we utilize Human Liver Microsomes (HLM). HLMs are the gold standard because they contain a high concentration of Phase I metabolic enzymes (particularly CYPs) localized in the endoplasmic reticulum, allowing for an isolated assessment of oxidative vulnerability[5].
Crucially, a robust protocol must be a self-validating system . We do not just measure compound disappearance; we concurrently validate the enzymatic viability of the matrix and rule out chemical instability.
Step-by-Step Methodology
Matrix Preparation: Thaw HLMs on ice. Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: MgCl₂ is an essential cofactor for optimal CYP450 structural conformation and electron transfer.
Compound Spiking: Add the N-cyclopropylnicotinamide test compound (dissolved in DMSO) to achieve a final incubation concentration of 1 µM. Ensure final DMSO concentration remains
to prevent CYP inhibition.
Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes[5].
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM)[5]. Causality: NADPH is the obligate electron donor for CYP450-mediated monooxygenation. Without it, the catalytic cycle cannot proceed.
Kinetic Sampling: At precise time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture[5].
Reaction Termination: Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS)[5]. Causality: Cold organic solvent instantly denatures the metabolic enzymes and precipitates proteins, freezing the reaction at the exact time point.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
System Validation & Controls
Negative Control (No-NADPH): Run a parallel incubation replacing NADPH with buffer. If the compound degrades here, the clearance is driven by chemical instability or non-CYP enzymes, not oxidative metabolism.
Positive Control: Concurrently incubate a highly cleared reference drug (e.g., Verapamil or Testosterone). This proves the specific HLM batch possesses active, functional CYPs.
The N-cyclopropylnicotinamide motif remains a highly valuable structural component in drug design, offering a baseline defense against oxidative metabolism due to its high C–H bond dissociation energy. However, recognizing its specific vulnerabilities—namely
-oxidation and direct ring hydroxylation—is critical. By integrating targeted medicinal chemistry strategies like fluorination and deuteration with rigorous, self-validating in vitro clearance assays, development teams can successfully optimize these derivatives into metabolically robust clinical candidates.
References
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications.[Link]
LaCrue, A. N., et al. (2014). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PMC - NIH.[Link]
Xing, L., et al. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.[Link]
A Senior Application Scientist's Guide to the Synthesis of Amino-Nicotinamide Based Drugs
Abstract The nicotinamide scaffold, a fundamental component of the essential coenzyme NAD+, is a privileged structure in modern medicinal chemistry. Its derivatives, particularly amino-nicotinamides, form the core of num...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The nicotinamide scaffold, a fundamental component of the essential coenzyme NAD+, is a privileged structure in modern medicinal chemistry. Its derivatives, particularly amino-nicotinamides, form the core of numerous therapeutic agents, most notably the class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology[1][2]. This guide provides an in-depth technical overview of the key chemical building blocks and synthetic strategies required to construct these vital pharmaceuticals. We will dissect the principal components, explore the critical amide bond-forming reactions, and present detailed, field-proven protocols to empower researchers in drug discovery and development.
Introduction: The Significance of the Amino-Nicotinamide Core
Nicotinamide, a form of vitamin B3, is a biological cornerstone, primarily as the reactive moiety within Nicotinamide Adenine Dinucleotide (NAD+)[3]. NAD+ is a critical coenzyme for hundreds of redox reactions and a substrate for signaling enzymes like PARPs and sirtuins, which are central to DNA repair, cellular metabolism, and aging[4][5][6].
Medicinal chemists have successfully leveraged the nicotinamide structure to design competitive inhibitors for NAD+-dependent enzymes. By replacing the ribose group of NAD+ with a diverse array of amine-containing fragments, a vast chemical space of potent and selective inhibitors has been unlocked. These "amino-nicotinamide" drugs, such as the PARP inhibitors Olaparib and Niraparib, function by occupying the nicotinamide-binding site of the enzyme, thereby disrupting its catalytic cycle and, in the case of cancer therapy, inducing synthetic lethality in tumor cells with deficient DNA repair mechanisms[1][2].
The synthesis of these molecules, therefore, hinges on the strategic selection of two primary building blocks and the robust chemical reaction that joins them: the amide bond formation.
The Foundational Building Blocks
The construction of any amino-nicotinamide drug can be conceptually simplified into two key synthons: the "acid" component derived from the pyridine core and the "amine" component which provides the bulk of the structural diversity and dictates many of the pharmacological properties.
The Pyridine-3-Carboxylic Acid Core (Nicotinic Acid)
The invariable starting point for the nicotinamide portion of the drug is Nicotinic Acid (Pyridine-3-carboxylic acid) or its activated derivatives.
Sourcing: Nicotinic acid is a readily available, commodity chemical, produced industrially on a large scale, often through the oxidation of 3-methylpyridine (3-picoline)[7][8]. This availability makes it a cost-effective foundation for drug synthesis.
Activation is Key: The central challenge in using nicotinic acid is the chemical activation of its carboxylic acid group. A direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable without significant energy input. Therefore, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Common strategies include:
Acyl Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive nicotinoyl chloride[9][10][11]. This is a classic, robust method suitable for many substrates.
Esterification: Conversion to a simple alkyl ester (e.g., methyl or ethyl nicotinate) provides a more stable, isolable intermediate that can be readily converted to the amide by aminolysis[12].
The Amine Component: The Source of Diversity
The amine building block is the defining feature that differentiates one amino-nicotinamide drug from another. The choice of amine is a critical decision in the drug design process, influencing potency, selectivity, solubility, and pharmacokinetic properties. These building blocks can range from simple to highly complex structures:
Aromatic and Heterocyclic Amines: Many potent drugs, including PARP inhibitors, utilize aromatic amines (anilines) or amino-heterocycles. These fragments often engage in crucial π-stacking or hydrogen bonding interactions within the enzyme's active site.
Aliphatic Amines: Simple or functionalized alkylamines are used to probe different regions of the binding pocket and modulate physical properties like lipophilicity.
Chiral Amines: For achieving stereospecific interactions with the target protein, enantiomerically pure amines are essential building blocks.
Pre-functionalized Amines: Often, the amine component will already contain other complex functionalities that are key to the final drug's structure and activity. For example, the amine used in the synthesis of Niraparib is a complex piperidine derivative[13].
Core Synthetic Strategy: The Amide Bond Formation
The linchpin of amino-nicotinamide synthesis is the formation of the amide bond between the activated nicotinic acid core and the chosen amine. While the acyl chloride method is effective, modern drug synthesis often favors the use of coupling reagents for a one-pot procedure directly from the carboxylic acid. This approach offers milder reaction conditions, broader functional group tolerance, and better control over side reactions.
Causality Behind Coupling Reagent Selection
The choice of a coupling reagent is not arbitrary; it is dictated by factors such as substrate reactivity, potential for side reactions (especially racemization of chiral centers), scale, and cost.
Reagent Class
Example(s)
Mechanism of Action
Key Advantages
Considerations
Carbodiimides
EDC, DCC
Forms a highly reactive O-acylisourea intermediate which is then attacked by the amine.[14]
Cost-effective, widely used.
Can cause racemization; DCC produces a urea byproduct that can be difficult to remove. EDC's byproduct is water-soluble.
Phosphonium Salts
BOP, PyBOP
Activates the carboxylate to form an oxyphosphonium species.
High reactivity, good for sterically hindered substrates.
Can be expensive; produces carcinogenic HMPA as a byproduct (BOP).
Aminium/Uronium Salts
HATU, HBTU
Forms an activated ester (N-hydroxysuccinimide or equivalent) in situ.
Very high efficiency, low racemization rates, fast reaction times.
Higher cost, often the reagent of choice for difficult or precious substrates.
Visualizing the Synthetic Workflow
The general process for synthesizing an amino-nicotinamide drug via a coupling reaction is a streamlined and efficient workflow.
Caption: General workflow for amino-nicotinamide synthesis.
Field-Proven Experimental Protocol
The following protocol provides a robust, self-validating methodology for a typical small-scale amide coupling reaction using HATU, a highly reliable and efficient reagent.
Protocol: General Procedure for HATU-Mediated Amide Coupling
Materials:
Nicotinic Acid derivative (1.0 eq)
Amine derivative (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous Dimethylformamide (DMF)
Procedure:
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Nicotinic Acid derivative (1.0 eq).
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.
Reagent Addition: To the stirred solution, add the Amine derivative (1.1 eq), HATU (1.2 eq), and finally DIPEA (3.0 eq). Rationale: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours. Self-Validation: The disappearance of the starting carboxylic acid spot/peak is a key indicator of reaction completion.
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Rationale: The acid wash removes excess amine and DIPEA. The base wash removes any unreacted starting acid and byproducts from the HATU reagent.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final amino-nicotinamide product.
Case Study: Synthesis of a PARP Inhibitor Scaffold
To illustrate the principles, let's consider the core coupling step in the synthesis of a Niraparib analogue, a potent PARP inhibitor[13]. The key building blocks are a functionalized nicotinic acid and a specific piperidine-amine.
Caption: Key building blocks for a Niraparib-like scaffold.
This specific synthesis highlights the importance of using pre-functionalized building blocks. The nicotinic acid already bears substituents required for later-stage reactions (e.g., a formyl group for subsequent cyclization), and the amine provides the necessary stereochemistry and structural motifs for potent enzyme inhibition.
Conclusion
The synthesis of amino-nicotinamide-based drugs is a cornerstone of modern pharmaceutical development, particularly in the field of oncology. Success in this area relies on a fundamental understanding of its core building blocks: an activatable nicotinic acid core and a structurally diverse amine. The mastery of robust amide bond formation chemistry, guided by a rational selection of coupling reagents, is paramount. The strategies and protocols outlined in this guide provide researchers with a solid, field-tested foundation for the efficient and logical construction of these life-saving therapeutics.
References
Title: Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides
Source: Pharmaceutics
URL
Title: Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents
Source: PubMed
URL
Source: Scite.
Title: Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers
Source: PMC
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Title: Synthesis of New Nicotinamides Starting from Monothiomalonanilide
Source: MDPI
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Title: Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells
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Title: Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity
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2-Amino-5-bromo-N-cyclopropylnicotinamide: A Senior Scientist’s Guide to Safe Handling and Hazard Management
Topic: Safety Data Sheet (SDS) and Hazards for 2-Amino-5-bromo-N-cyclopropylnicotinamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Co...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Safety Data Sheet (SDS) and Hazards for 2-Amino-5-bromo-N-cyclopropylnicotinamide
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Context
2-Amino-5-bromo-N-cyclopropylnicotinamide (CAS 781642-04-4) is not a generic reagent; it is a specialized pharmacophore building block.[1] In the landscape of drug discovery, this intermediate is frequently employed in the synthesis of kinase inhibitors , particularly those targeting the PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) pathway and JAK (Janus Kinase) family.
As a Senior Application Scientist, my directive is clear: Treat this compound as a potent bioactive agent until proven otherwise. While commercial Safety Data Sheets (SDS) for such niche intermediates often default to "Caution – Substance not fully tested," this guide applies a Structure-Activity Relationship (SAR) and Read-Across methodology to establish a rigorous safety protocol. We do not wait for toxicity data; we engineer safety around the molecule's potential.
Chemical Identity & Properties
The following data establishes the baseline for identification and verification in the laboratory.
Off-white to pale yellow solid (Crystalline powder)
Solubility
Soluble in DMSO, DMF; sparingly soluble in Methanol/DCM; Insoluble in Water
Purity Marker
1H NMR (DMSO-d6) diagnostic peaks: δ 8.13 (d), 8.03 (d) for pyridine protons; cyclopropyl multiplets at 0.5-0.7 ppm.[2][3]
Mass Spec
ESI (m/z): 256 [M+H]⁺
Hazard Identification (GHS Classification)
Note: In the absence of a full toxicological monograph, the following classification is derived from "Read-Across" analysis of the precursor (2-Amino-5-bromonicotinic acid) and the reactive amine (Cyclopropanamine), combined with the biological intent of the final pharmacophore.
3.1. GHS Label Elements
Signal Word:WARNING
Hazard Pictograms:
GHS07 (Exclamation Mark): Irritant
GHS08 (Health Hazard): Suspected Bioactivity (Precautionary assignment for kinase intermediates)
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[5][6] Continue rinsing.[5][6]
Exposure Controls & Personal Protection (The "Band 4" Protocol)
In drug discovery, we categorize compounds by "Occupational Exposure Bands" (OEB). Given this molecule's role as a precursor to potent kinase inhibitors, we treat it as OEB 4 (1–10 µg/m³) . This conservative approach ensures safety despite data gaps.
4.1. Engineering Controls
Primary: All handling of solid powder must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .
Secondary: HEPA filtration is required for vacuum lines used in rotary evaporation or filtration to prevent particulate release.
4.2. Personal Protective Equipment (PPE)
Respiratory: If weighing outside an enclosure (strongly discouraged), use a P100/N95 respirator or Powered Air Purifying Respirator (PAPR).
Dermal: Double nitrile gloves (minimum thickness 5 mil). The outer glove should be changed immediately upon contamination.
Ocular: Chemical splash goggles. Safety glasses are insufficient for fine powders of irritants.
4.3. Visual Workflow: Exposure Control Logic
Figure 1: Decision matrix for engineering controls based on physical state, ensuring containment of potent dusts.
Emergency Response Protocols
5.1. First Aid (Mechanism-Based)
Inhalation: Move to fresh air immediately. Rationale: Halogenated pyridines can cause mucosal inflammation. Corticosteroid inhalers should be available under medical supervision if wheezing occurs.
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol-based sanitizers, as they may enhance transdermal absorption of the lipophilic amide.
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist. The cyclopropylamine moiety, if hydrolyzed, is alkaline and corrosive.
5.2. Spill Management (Dry Powder)
Evacuate: Clear the immediate area.
Don PPE: Full Tyvek suit, double gloves, and P100 respirator.
Contain: Cover spill with a damp paper towel (to suppress dust) or use a HEPA vacuum. DO NOT SWEEP dry dust, as this aerosolizes the potent compound.
Decontaminate: Wipe surface with 10% bleach solution followed by water.
5.3. Fire Fighting Measures
Media: Dry chemical, CO₂, or water spray.
Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide. Firefighters must wear SCBA.[5]
Synthesis & Stability Insights
Understanding the chemistry aids in predicting hazards during processing.
Synthesis Route: The compound is typically synthesized by coupling 2-amino-5-bromonicotinic acid with cyclopropanamine using a coupling agent like EDCI or HATU.
Stability Concern (Hydrolysis): The amide bond is generally stable, but exposure to strong acids or bases at high temperatures can hydrolyze the cyclopropyl group, releasing cyclopropanamine (highly flammable and toxic).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as brominated heterocycles can undergo photodehalogenation over time.
Waste Disposal & Environmental Stewardship
Classification: Hazardous Chemical Waste (Toxic/Irritant).
Protocol:
Dissolve solid waste in a combustible solvent (e.g., acetone).
Collect in a dedicated "Halogenated Organic Waste" container.
Do not dispose of down the drain. Halogenated pyridines are persistent and toxic to aquatic life (Marine Pollutant potential).
Label container clearly with "Contains Brominated Pyridine Derivatives."
Emergency Logic Diagram
Figure 2: Workflow for immediate response to spills or personnel exposure, prioritizing dust suppression and decontamination.[5]
References
PubChem. (n.d.). 2-Amino-5-bromonicotinic acid (Precursor Data).[3][7] National Library of Medicine. Retrieved March 6, 2026, from [Link]
World Intellectual Property Organization (WIPO). (2021). Patent WO2021041973A1: PERK Inhibiting Compounds. (Context for synthesis and application).
Application Note: Optimized Reaction Conditions for Amide Coupling with Cyclopropylamine
Executive Summary Amide bond formation is a foundational transformation in medicinal chemistry and drug development. However, coupling carboxylic acids with cyclopropylamine presents unique physicochemical challenges—nam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Amide bond formation is a foundational transformation in medicinal chemistry and drug development. However, coupling carboxylic acids with cyclopropylamine presents unique physicochemical challenges—namely, its high volatility, reduced nucleophilicity, and moderate steric hindrance. This application note provides a comprehensive, self-validating guide to selecting and executing the optimal amide coupling conditions for cyclopropylamine, bridging the gap between bench-scale discovery and process-scale synthesis.
Physicochemical Profiling of Cyclopropylamine
To design a robust coupling protocol, one must first understand the intrinsic properties of cyclopropylamine that dictate its reactivity:
Volatility and Stoichiometric Loss: Cyclopropylamine is a highly volatile liquid with a boiling point of approximately 50 °C . Exothermic activation steps can easily cause the amine to flash off, leading to incomplete conversion.
Electronic and Steric Hindrance: The cyclopropyl ring possesses high
-character in its C–C bonds, which slightly diminishes the basicity and nucleophilicity of the primary amine compared to linear aliphatic amines. Furthermore, the -branching of the ring introduces steric bulk, necessitating highly efficient electrophilic activation of the carboxylic acid partner.
Strategic Selection of Coupling Reagents
Selecting the correct coupling reagent is a balance between substrate complexity, desired yield, and scalability.
T3P (Propylphosphonic anhydride): The premier choice for process chemistry and scalable synthesis. It generates water-soluble byproducts, allowing for purification via simple aqueous washes, and is highly effective for cyclopropylamine couplings 1, 2.
HATU: The gold standard for highly sterically hindered carboxylic acids. It rapidly forms a highly reactive OAt-ester, overcoming the reduced nucleophilicity of cyclopropylamine 3.
EDC·HCl / HOBt: A reliable, traditional bench-scale method that balances cost and reactivity, though it often requires longer reaction times for
Fig 2: Standard experimental workflow for cyclopropylamine amidation.
Protocol A: Scalable T3P-Mediated Amidation
Objective: High-yielding coupling of a standard carboxylic acid with cyclopropylamine, optimized for seamless aqueous workup without chromatography [[2]]().
Substrate Dissolution: Charge a dry round-bottom flask (or a sealed pressure tube if heating >50 °C is anticipated) with the carboxylic acid (1.0 eq) and 2-methyltetrahydrofuran (2-MeTHF) to achieve a 0.1 M concentration.
Base & Amine Addition: Add
-Diisopropylethylamine (DIPEA) (3.0 eq) followed by cyclopropylamine (1.5–2.0 eq) at room temperature.
T3P Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add T3P (50% wt solution in EtOAc or DMF, 1.5 eq) over 10–15 minutes.
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. If the acid is moderately hindered, the sealed tube can be heated to 70 °C [[2]]().
Validation Checkpoint: Analyze an aliquot via LC-MS. The system is self-validating: complete consumption of the acid mass peak and the appearance of the product mass confirm success. If unreacted acid remains, add an additional 0.5 eq of T3P.
Aqueous Workup: Dilute the reaction with EtOAc. Wash sequentially with saturated aqueous
(2×), 10% aqueous citric acid (1×), and brine (1×).
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. The product is typically analytically pure.
Protocol B: HATU-Mediated Amidation for Hindered Substrates
Objective: High-efficiency coupling for sterically hindered carboxylic acids where T3P fails to achieve full conversion 3.
Pre-Activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
Ester Formation: Add DIPEA (2.0 eq) and stir at room temperature for 5–10 minutes.
Amine Introduction: In a separate vial, suspend cyclopropylamine hydrochloride (1.5 eq) in DMF and add DIPEA (2.0 eq) to liberate the free base. Add this mixture dropwise to the activated ester solution.
Reaction Propagation: Stir at room temperature for 2–4 hours.
Validation Checkpoint: LC-MS should show no intermediate OAt-ester. If the OAt-ester persists, the nucleophilic attack is the rate-limiting step; gently warm the reaction to 40 °C.
Workup & Purification: Quench with water. Extract with EtOAc (3×). Wash the combined organic layers with 5% aqueous LiCl (3×) to aggressively remove DMF, followed by brine. Dry, concentrate, and purify via silica gel chromatography.
Mechanistic Causality & Troubleshooting
Why use the Hydrochloride Salt of Cyclopropylamine in Protocol B?
Because cyclopropylamine boils at ~50 °C , the exothermic nature of HATU activation can cause the free base amine to vaporize out of the reaction mixture before it can react. Utilizing the solid hydrochloride salt and liberating the free base in situ with DIPEA ensures accurate stoichiometry and prevents evaporative loss 3.
Why add T3P last in Protocol A?
Unlike uronium salts (HATU) which require pre-activation, T3P should be added to a pre-mixed solution of the acid, amine, and base. This specific order of addition ensures that the transient mixed anhydride is immediately intercepted by cyclopropylamine. Pre-activating the acid with T3P in the absence of the amine often leads to the formation of unreactive symmetrical anhydrides or degradation of the coupling reagent 2.
Why choose DIPEA over Triethylamine (TEA)?
DIPEA is sterically hindered and non-nucleophilic. When dealing with a moderately hindered amine like cyclopropylamine, using a less hindered base like TEA can lead to competitive nucleophilic attack on the activated ester, forming unwanted ketene intermediates or degrading the active ester before the desired amidation can occur.
References
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors (PMC)
Source: National Institutes of Health (NIH)
URL:[Link]
Amine to Amide (Coupling) - T3P
Source: Common Organic Chemistry
URL:[Link]
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals
Source: Organic Process Research & Development - ACS Publications
URL:[Link]
Palladium-catalyzed cross-coupling of 2-Amino-5-bromo-N-cyclopropylnicotinamide
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromo-N-cyclopropylnicotinamide Abstract & Strategic Significance This technical guide details the optimization and execution of Palladium-catalyzed cross...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromo-N-cyclopropylnicotinamide
Abstract & Strategic Significance
This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions on 2-Amino-5-bromo-N-cyclopropylnicotinamide (Substrate A) . This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a late-stage intermediate for Janus Kinase (JAK) and MAPK inhibitors.
The Challenge:
While 5-bromopyridines are generally reactive, Substrate A presents a unique "Push-Pull" deactivation mechanism:
Electronic Deactivation: The electron-donating 2-amino group (-NH₂) increases electron density at the C5 position, significantly raising the activation energy for the oxidative addition step compared to electron-deficient pyridines.
Catalyst Poisoning: The free amine (C2) and pyridine nitrogen (N1) can competitively coordinate to the Pd(II) center, displacing labile ligands and arresting the catalytic cycle.
Steric Bulk: The N-cyclopropylamide moiety at C3 creates a steric wall, necessitating specific ligand geometries to facilitate transmetallation.
This protocol overcomes these barriers using Bulky Electron-Rich Phosphine (BERP) ligands and optimized base/solvent systems to ensure high turnover frequencies (TOF).
Mechanistic Insight: The "Push-Pull" Barrier
To achieve high yields, one must understand the competition at the catalyst center. The diagram below illustrates the standard catalytic cycle versus the specific deactivation pathways inherent to this substrate.
Figure 1: Catalytic cycle highlighting the competitive inhibition (poisoning) by the substrate's nitrogen atoms against the rate-limiting oxidative addition.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is optimized for coupling aryl and heteroaryl boronic acids. It utilizes XPhos , a bulky biaryl phosphine that prevents catalyst coordination to the substrate's nitrogens while accelerating oxidative addition into the electron-rich C-Br bond.
Reagents & Materials
Component
Equiv.
Role
Specification
Substrate A
1.0
Electrophile
>98% Purity, HPLC
Aryl Boronic Acid
1.2 - 1.5
Nucleophile
Pinacol esters preferred for stability
Catalyst
0.05 (5 mol%)
Pd Source
XPhos Pd G3 (Precatalyst)
Base
3.0
Activator
K₃PO₄ (0.5 M in H₂O)
Solvent
[0.1 M]
Medium
THF or 1,4-Dioxane (Degassed)
Step-by-Step Procedure
Inert Setup: Flame-dry a 20 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
Expert Tip: Using the G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid initiation, avoiding the induction period of Pd(OAc)₂/Ligand mixtures.
Solvent Addition: Seal the vessel. Evacuate and backfill with Argon (x3). Inject anhydrous THF (8 mL) via syringe.
Base Activation: Add degassed aqueous K₃PO₄ (0.5 M, 6 mL) via syringe. The biphasic system is crucial for solubilizing the inorganic base while keeping the catalyst in the organic phase.
Reaction: Heat the mixture to 60°C (THF) or 90°C (Dioxane) for 2–4 hours.
Monitoring: Check LC-MS for consumption of the bromide (M+H = 256/258). Look for the des-bromo byproduct (hydrodehalogenation) which indicates catalyst death before transmetallation.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]
Coupling secondary amines (e.g., morpholine, piperazines) to this scaffold is challenging due to the acidity of the amide proton (-CONH-). We employ a strong, non-nucleophilic base and a specific ligand system.[1]
Reagents & Materials
Component
Equiv.
Role
Specification
Substrate A
1.0
Electrophile
Dried under vacuum
Amine
1.2
Nucleophile
Secondary amine
Catalyst
0.02 (2 mol%)
Pd Source
Pd₂(dba)₃
Ligand
0.04 (4 mol%)
Ligand
BrettPhos or RuPhos
Base
2.5
Base
LiHMDS (1M in THF) or NaOtBu
Solvent
[0.2 M]
Medium
Toluene (Anhydrous)
Step-by-Step Procedure
Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and BrettPhos in Toluene. Stir at 80°C for 2 minutes to generate the active catalyst species (color change often observed).
Substrate Addition: Add Substrate A (1.0 mmol) and the secondary amine (1.2 mmol) to the reaction vessel.
Base Addition: Add LiHMDS solution dropwise at Room Temperature.
Expert Tip: LiHMDS is preferred over NaOtBu if the substrate has high solubility issues, but NaOtBu is superior for reaction rates. If using NaOtBu, add it as a solid with the substrate.
Reaction: Seal and heat to 100°C for 12 hours.
Quench: Cool to RT. Quench with saturated NH₄Cl solution (do not use water initially if LiHMDS was used to avoid rapid exotherm).
Troubleshooting & Optimization Matrix
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by C2-NH₂.
Switch to XPhos Pd G3 or increase loading to 10 mol%. Ensure solvent is degassed.[2]
Protodehalogenation (Des-bromo)
β-hydride elimination or solvent H-transfer.
Switch solvent from THF to Toluene . Lower temperature. Ensure Boronic acid is in excess.
Homocoupling (Ar-Ar)
Oxidative coupling of boronic acid.
Degas thoroughly (Oxygen promotes this). Add base after degassing.
Starting Material Recovery
Failed Oxidative Addition.
The C5-Br bond is too electron-rich. Increase Temp to 110°C (use sealed tube/microwave). Switch to SPhos .
Experimental Workflow Diagram
Figure 2: Standardized workflow for Suzuki coupling of aminonicotinamides.
References
National Institutes of Health (PMC). (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
Organic Chemistry Portal. (2021). Suzuki Coupling - Recent Developments and Mechanisms. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application Focus: Kinase Inhibitor Synthesis (e.g., PERK inhibitors), Heterocyclic Building Blocks, Late-Stage Functionalization
Executive Summary
The compound 2-Amino-5-bromo-N-cyclopropylnicotinamide (CAS: 781642-04-4) is a highly versatile bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, most notably in the development of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) inhibitors [1]. The presence of the 5-bromo substituent on the electron-deficient pyridine ring makes it an excellent electrophile for palladium-catalyzed cross-coupling.
This application note provides a deeply technical, self-validating protocol for executing Suzuki-Miyaura couplings with this specific substrate. By dissecting the causality behind catalyst selection, solvent systems, and stoichiometric ratios, this guide ensures high-fidelity, scalable, and reproducible C-C bond formation.
Mechanistic Rationale & Substrate Profiling
To achieve high yields and prevent off-target side reactions (such as proto-debromination or amide hydrolysis), the experimental conditions must be precisely tuned to the electronic and steric demands of 2-amino-5-bromo-N-cyclopropylnicotinamide.
Electronic Push-Pull Dynamics
The substrate features a unique "push-pull" electronic environment. The 2-amino group is strongly electron-donating via resonance, which typically deactivates aryl halides toward the initial oxidative addition of Palladium(0). However, the electron-withdrawing nature of the pyridine nitrogen and the 3-carboxamide group counteracts this, rendering the 5-bromo position sufficiently electrophilic.
Causality in Catalyst Selection: Why
?
Standard catalysts like
often struggle with electron-rich or sterically hindered heterocyclic bromides. This protocol mandates the use of [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ().
The Bite Angle Effect: The dppf ligand possesses a wide natural bite angle of approximately 99.1° [2]. This wide angle forces the intermediate square-planar Palladium(II) complex into a strained cis-geometry.
Accelerated Reductive Elimination: Because the transmetallated aryl groups are forced into close proximity by the dppf ligand, the activation energy for the final reductive elimination step is drastically lowered, rapidly expelling the biaryl product and regenerating the active Pd(0) species [3].
Solvent and Base Synergy
A biphasic or miscible aqueous-organic system is required. We utilize a 1,4-Dioxane/Water (3:1 v/v) system with Potassium Carbonate (
) .
Role of Dioxane: Solubilizes the organic substrate and the boronic acid/ester.
Role of Water & Base: Water is not merely a co-solvent; it is a mechanistic requirement. It dissolves the inorganic
, generating hydroxide/carbonate ions that attack the boronic acid to form a negatively charged, nucleophilic boronate "ate" complex. This "ate" complex is mandatory for the transmetallation step to occur [3].
Visualizing the Catalytic Pathway
Fig 1: Suzuki-Miyaura catalytic cycle specifically mapped for 2-amino-5-bromo-N-cyclopropylnicotinamide.
Quantitative Data Summaries
Table 1: Standard Reagent Stoichiometry
Based on validated pharmaceutical scale-up parameters [1].
Mild carbonate prevents base-catalyzed hydrolysis of the cyclopropylamide group.
Atmosphere
Ambient Air
Nitrogen (Purged)
Prevents oxidation of Pd(0) to inactive Pd(II) oxides and phosphine ligand degradation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Observational cues and In-Process Controls (IPCs) are embedded to ensure the user can independently verify the success of each phase.
Phase 1: Reagent Assembly & Critical Degassing
Charge the Vessel: To a rigorously dried reaction flask, add 2-amino-5-bromo-N-cyclopropylnicotinamide (1.0 eq) and the selected boronic acid (1.2 eq).
Solvent Addition: Add 1,4-dioxane and deionized water in a 3:1 volumetric ratio.
Primary Degassing (Crucial): Submerge a sparging needle into the solvent mixture and bubble ultra-pure Nitrogen (
) gas through the suspension for 10 minutes .
Causality: Dissolved oxygen is the primary cause of Suzuki coupling failures, leading to homocoupling of the boronic acid and catalyst death.
Base Addition: Add
(3.0 eq) to the mixture. Purge the system with for an additional 5 minutes .
Phase 2: Catalyst Activation & Reaction
Catalyst Addition: Quickly add
(0.08 eq) under a positive stream of . Purge for a final 5 minutes .
Self-Validation Cue: The mixture will transition from a pale suspension to a deep red/orange or dark brown mixture as the Pd(II) pre-catalyst reduces to the active Pd(0) species.
Heating: Attach a reflux condenser and heat the mixture to 90°C – 100°C using a pre-heated oil bath or heating block. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.
In-Process Control (IPC): After 4–6 hours, withdraw a 50 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS.
Validation: Look for the disappearance of the characteristic bromine isotope doublet (m/z 256/258
) of the starting material.
Phase 3: Workup & Palladium Scavenging
Cooling & Quenching: Once complete (typically 12–16 hours), cool the reaction to room temperature. The precipitation of "Palladium black" (a dark, insoluble powder) is normal and indicates the end of the catalyst's lifecycle.
Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and Water. Separate the organic layer. Extract the aqueous layer twice more with EtOAc.
Filtration: Pass the combined organic layers through a pad of Celite® to remove precipitated palladium and inorganic salts.
Pro-Tip: For pharmaceutical applications, stirring the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours prior to filtration will reduce residual Pd to <10 ppm.
Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the crude biaryl product, ready for column chromatography.
Visualizing the Workflow
Fig 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
References
Mulvihill, M. J., Li, A.-H., & Surman, M. D. (2021). Perk inhibiting compounds (Patent No. WO2021041973A1).
Sharma, A., et al. (2021). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 11(21), 12608-12625.[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
Application
Regioselective Bromination of 2-Aminonicotinamide Precursors: Reagents, Mechanistic Insights, and Protocols
Strategic Context in Drug Discovery 2-Aminonicotinamide is a highly privileged scaffold in medicinal chemistry. It serves as the primary building block for the synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context in Drug Discovery
2-Aminonicotinamide is a highly privileged scaffold in medicinal chemistry. It serves as the primary building block for the synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation reactions[1]. To functionalize this bicyclic core for structure-activity relationship (SAR) studies, a synthetic handle must be introduced early in the sequence. Regioselective bromination at the 5-position yields 2-amino-5-bromonicotinamide , an essential intermediate for palladium-catalyzed cross-couplings. This specific precursor has been instrumental in the development of 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors for oncology[2] and non-nucleoside inhibitors targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[3].
Mechanistic Rationale: Why the 5-Position?
The pyridine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution (EAS). However, the functional groups on 2-aminonicotinamide dictate a highly specific electronic environment:
Activation: The strongly electron-donating 2-amino group (
effect) pumps electron density into the ring, activating the ortho (C-3) and para (C-5) positions.
Deactivation & Shielding: The 3-carboxamide group exerts a localized electron-withdrawing effect (
effect) that deactivates adjacent positions and sterically blocks the C-3 site.
Causality of Regioselectivity: Because C-3 is occupied and C-4/C-6 are deactivated by both the pyridine nitrogen and the carboxamide group, the C-5 position (para to the amine) remains the most nucleophilic site. Consequently, electrophilic bromination occurs exclusively at C-5 without the need for directing-group manipulation.
Fig 1: Reagent selection and workflow for the regioselective bromination of 2-aminonicotinamide.
Reagent Selection & Reaction Metrics
Selecting the correct brominating agent depends on the scale of the synthesis and the available infrastructure. Below is a quantitative comparison of the three primary reagent systems used for this transformation.
Reagent System
Solvent
Temp (°C)
Reaction Time
Typical Yield
Scalability & Handling Notes
NBS (1.05 eq)
DMF or MeCN
0 to RT
2 - 12 h
80 - 92%
Excellent. Mild, solid reagent. Best for discovery lab scale[4].
Bromine ()
Glacial AcOH
RT to 50
4 - 6 h
75 - 85%
Good. Highly corrosive liquid. Requires scrubbing; preferred for kilo-lab.
DBDMH (0.55 eq)
MeCN
0 to RT
2 - 4 h
70 - 80%
Moderate. Atom economical, but higher risk of over-bromination.
Experimental Protocols & Self-Validating Systems
Protocol A: NBS-Mediated Bromination in DMF (Industry Standard)
This protocol utilizes N-Bromosuccinimide (NBS) due to its precise stoichiometric control and mild nature. DMF is explicitly chosen as the solvent because it solubilizes the highly polar 2-aminonicotinamide and stabilizes the transient bromonium ion, accelerating the EAS process[3].
Step-by-Step Methodology:
Dissolution: Charge a flame-dried round-bottom flask with 2-aminonicotinamide (1.0 eq) and anhydrous DMF (10 mL/gram of substrate). Stir under an inert nitrogen atmosphere until complete dissolution is achieved.
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C suppresses unwanted N-bromination of the primary amine and prevents oxidative degradation[4].
Electrophile Addition: Add NBS (1.05 eq) portion-wise over 15 minutes to control the mild exotherm. Shield the flask from direct light (e.g., wrap in aluminum foil) to prevent radical pathway initiation.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
Quenching & Precipitation: Pour the reaction mixture into a vigorously stirred solution of ice-water containing 5% aqueous sodium thiosulfate (
). Causality: The thiosulfate instantly reduces unreacted electrophilic bromine to inert bromide, preventing downstream oxidation. The product, being highly lipophilic compared to the starting material, will precipitate as an off-white solid.
Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual DMF and succinimide, and dry in vacuo at 45 °C.
Validation & Analytical Checkpoints:
TLC: Using 10% MeOH in DCM, the brominated product will elute higher (higher
) than the polar starting material.
LC-MS: The mass spectrum must display a classic 1:1 isotopic doublet at
216 and 218 , confirming the incorporation of exactly one bromine atom ( and )[3].
1H-NMR (DMSO-
): The critical self-validation is the disappearance of the C-5 proton signal. The spectrum will show two meta-coupled doublets ( Hz) in the aromatic region corresponding to the C-4 and C-6 protons, alongside broad exchangeable singlets for the and groups.
Protocol B: Bromine in Glacial Acetic Acid (Scale-Up Alternative)
For multi-kilogram syntheses,
in acetic acid is often preferred. Acetic acid acts as both the solvent and a mild acid catalyst, polarizing the bond to generate the active species.
Step-by-Step Methodology:
Suspend 2-aminonicotinamide (1.0 eq) in glacial acetic acid (8 mL/gram).
In a separate addition funnel, prepare a solution of Bromine (1.1 eq) in glacial acetic acid (2 mL/gram).
Add the bromine solution dropwise at room temperature over 1 hour. A thick precipitate (the hydrobromide salt of the product) will often form.
Stir for an additional 4 hours.
Filter the solid, resuspend in water, and carefully basify to pH 8 using saturated aqueous
to liberate the free base.
Filter, wash with water, and dry in vacuo.
Downstream Applications in Drug Development
Once synthesized, 2-amino-5-bromonicotinamide is typically reacted with cyclizing agents (e.g., formimidamide or triethyl orthoformate) to construct the pyrido[2,3-d]pyrimidine core[1]. The bromine atom at the newly designated 6-position serves as a versatile anchor for Suzuki-Miyaura cross-couplings, allowing medicinal chemists to install diverse aryl or heteroaryl groups. This specific workflow has been utilized to discover potent inhibitors of PDK1 (disrupting the Akt survival pathway in cancer cells)[2] and allosteric inhibitors of the HCV NS5B polymerase (halting viral replication)[3].
Fig 2: Downstream application of the brominated scaffold in kinase and viral polymerase inhibition.
References
1.[3] US9364482B2 - Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases - Google Patents. 5
2.[1] Product Class 19: Pyridopyrimidines - Thieme E-Books & E-Journals. 1
3.[4] 709652-82-4 | 2-Amino-5-bromonicotinonitrile | Bromides - Ambeed.com. 4
4.[2] CA2776690A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents.2
Solvent selection for reactions involving 2-Amino-5-bromo-N-cyclopropylnicotinamide
Application Note: Solvent Selection & Process Optimization for 2-Amino-5-bromo-N-cyclopropylnicotinamide Executive Summary 2-Amino-5-bromo-N-cyclopropylnicotinamide (CAS: 1209459-02-8) is a high-value heterocyclic interm...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection & Process Optimization for 2-Amino-5-bromo-N-cyclopropylnicotinamide
Executive Summary
2-Amino-5-bromo-N-cyclopropylnicotinamide (CAS: 1209459-02-8) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, BTK) and allosteric modulators.[1] Its structure features three distinct reactive handles: an electron-deficient pyridine ring, a reactive aryl bromide at the C5 position, and a directing/H-bonding amide motif.
This guide provides a definitive technical framework for solvent selection, moving beyond generic "trial-and-error" approaches to a mechanistic selection strategy.[1] It prioritizes yield maximization, impurity suppression, and alignment with modern Green Chemistry principles (CHEM21/GSK guides).
Physicochemical Profiling & Solubility
Understanding the solubility landscape is critical for reaction homogeneity and workup efficiency. This molecule exhibits "amphiphilic-polar" character due to the competing interactions of the lipophilic bromine/cyclopropyl groups and the polar nicotinamide core.
Primary reaction media for couplings; excellent for dissolving aggregates.[1]
Polar Protic
Methanol, Ethanol, TFE
Moderate (20-50 mg/mL)
Good for crystallizations; TFE (Trifluoroethanol) stabilizes the amide conformers.
Chlorinated
DCM, Chloroform
Good (50-80 mg/mL)
Standard workup/extraction solvents; avoid in Pd-catalysis if possible (inhibitory).[1]
Ethers
THF, 2-MeTHF, Dioxane
Moderate-Good
Preferred for organometallic steps; 2-MeTHF is the "Green" choice.[1]
Hydrocarbons
Toluene, Heptane, Hexane
Low/Insoluble
Anti-solvents for precipitation/crystallization.
Aqueous
Water, Buffers
Very Low (<1 mg/mL)
Requires co-solvent (e.g., DMSO/Water) or surfactant for aqueous chemistry.
Technical Insight: The intramolecular Hydrogen bond between the C2-amino group and the C3-amide carbonyl planarizes the system, reducing solubility in non-polar media compared to non-aminated analogs.
Target: Functionalization of the C5-Bromine.[1][2][3][4][5][6][7][8]
The Challenge: The free C2-amino group can coordinate to Pd(II) species, potentially poisoning the catalyst or forming off-cycle resting states. The solvent must promote ligand exchange over substrate coordination.
Recommended Solvent System:1,4-Dioxane / Water (4:1) or 2-MeTHF / Water (9:1) .[1]
Why: The presence of water increases the solubility of inorganic bases (K₃PO₄, Cs₂CO₃) and facilitates the transmetalation step in Suzuki couplings. Dioxane disrupts Pd-Amine aggregates.[1]
Alternative (High Temperature):n-Butanol or t-Amyl Alcohol .[1]
Why: High boiling points allow for faster kinetics (100°C+) without pressurized vessels.[1] The protic nature helps solvate the leaving bromide anion.
Why: High dielectric constants stabilize the charged transition states of
or acylation reactions.
Green Swap: Replace DMF with CPME (Cyclopentyl methyl ether) where possible to reduce Process Mass Intensity (PMI) and simplify aqueous workups (CPME forms a clean bilayer with water).[1]
Green Chemistry & Sustainability (CHEM21 Integration)
Modern drug development mandates a reduction in hazardous solvent use.[1]
Replace Dichloromethane (DCM): Use Ethyl Acetate (EtOAc) or 2-MeTHF for extractions.[1] DCM has high global warming potential and toxicity issues.
Replace DMF/DMAc: Use Cyrene™ (dihydrolevoglucosenone) or DMSO for reactions requiring high polarity.[1]
Replace 1,4-Dioxane: Use CPME or t-Amyl alcohol .[1] Dioxane is a potential carcinogen with complex waste disposal requirements.
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: Arylation of 2-Amino-5-bromo-N-cyclopropylnicotinamide at C5.
Purification: Flash chromatography using a gradient of Hexanes/EtOAc (0-100%) or DCM/MeOH (0-10%) if the product is highly polar.[1]
Visualization: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on reaction type and thermal requirements.
References
CHEM21 Solvent Selection Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][10] Green Chemistry, 2016, 18 , 288-296.[10] Link
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10 , 31-36. Link
Buchwald-Hartwig Amination Review: Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116 (19), 12564–12649. Link[1]
Suzuki-Miyaura Coupling in Aqueous Media: Polshettiwar, V., et al. "Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses."[1] ChemSusChem, 2010, 3 , 502–522. Link[1]
2-Amino-5-bromopyridine Reactivity: Lécren, L., et al. "Regioselective Lithiation of 2-Amino-5-bromopyridine."[1] Journal of Organic Chemistry, 2005. (Cited as foundational reactivity principle for the core scaffold).
Improving yield in the synthesis of 2-Amino-5-bromo-N-cyclopropylnicotinamide
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when functionalizing hea...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when functionalizing heavily substituted pyridine scaffolds.
The synthesis of 2-Amino-5-bromo-N-cyclopropylnicotinamide presents a unique set of mechanistic challenges. While the amidation of a carboxylic acid is a fundamental transformation, the specific electronic environment of the 2-amino-5-bromonicotinic acid core, combined with the volatility of cyclopropylamine, often leads to stalled conversions and poor isolated yields.
This guide is designed as a self-validating troubleshooting system. We will break down the causality behind experimental failures, establish a robust baseline protocol, and provide targeted Q&A to optimize your workflow.
I. Baseline Experimental Protocol
To troubleshoot effectively, we must first establish a validated baseline. The following protocol utilizes standard carbodiimide coupling and typically affords a 68% yield [1].
Self-Validating Methodology: EDCI/HOBt Amidation
Preparation: Suspend 2-amino-5-bromonicotinic acid (10.0 g, 46.0 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath[1].
In-Process Control (IPC): Stir for exactly 15 minutes at 0 °C. Validation step: Quench a 10 µL aliquot in methanol and analyze via LC-MS. You should observe the methyl ester (surrogate for the active OBt-ester) and complete consumption of the starting acid.
Nucleophilic Addition: Slowly add cyclopropanamine (3.80 mL, 55.3 mmol, 1.2 eq) dropwise to control the exotherm[1].
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 16 hours[1].
Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (120 mL). Wash sequentially with deionized water (2 × 100 mL) and saturated aqueous sodium chloride (brine) (2 × 100 mL)[1].
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].
Purification: Purify the crude material via silica gel column chromatography (Eluent: 30% EtOAc in Hexanes) to afford the target compound[1].
Mechanistic workflow of the EDCI/HOBt-mediated amidation process.
II. Troubleshooting Guide & FAQs
When your yield drops below the 68% baseline[1], the failure point is usually tied to either the activation kinetics or product isolation. Use the following Q&A to diagnose and resolve your specific issue.
Q: My LC-MS shows a large amount of unreacted 2-amino-5-bromonicotinic acid after 16 hours. Should I add more cyclopropylamine?A: No. If the starting carboxylic acid is still present, adding more amine will not push the reaction forward. The bottleneck is incomplete activation.
The Causality: The 2-amino group on the pyridine ring acts as a hydrogen-bond donor to the adjacent 3-carboxylic acid. This pseudo-ring formation stabilizes the ground state of the acid, making it sterically and electronically resistant to attack by the carbodiimide (EDCI).
The Fix: Switch to a more reactive coupling reagent. HATU is highly efficient for sterically hindered, hydrogen-bonded systems because the 7-azabenzotriazole leaving group accelerates the nucleophilic attack. Use 1.2 eq HATU and 2.5 eq DIPEA in DMF.
Q: The starting material is fully consumed, but my yield is still low (<40%). LC-MS shows a buildup of the activated ester. What went wrong?A: This is a classic symptom of amine volatilization .
The Causality: Cyclopropylamine has a very low boiling point (~50 °C). The coupling of the amine to the activated ester is exothermic. If you add the amine too quickly at room temperature, the localized heat causes the cyclopropylamine to vaporize out of the solution, leaving you with a stoichiometric deficiency.
The Fix: Always cool the reaction to 0 °C before adding the amine dropwise[1]. For scale-up, conduct the reaction in a sealed pressure vessel or use cyclopropylamine hydrochloride salt supplemented with an extra equivalent of DIPEA to generate the free base in situ without evaporative loss.
Q: I am losing product during the aqueous workup. How can I improve my recovery?A: Nicotinamide derivatives are notoriously tricky during liquid-liquid extraction.
The Causality: The target molecule contains a pyridine nitrogen, a primary amine, and an amide bond. This high density of heteroatoms allows for extensive hydrogen bonding with water, leading to partial aqueous solubility and emulsion formation, especially if the aqueous phase is slightly acidic.
The Fix: Ensure your aqueous wash is strictly neutral or slightly basic (pH 7–8). Swap your extraction solvent from Ethyl Acetate (EtOAc) to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF offers superior partitioning coefficients for polar pharmaceutical intermediates and separates cleanly from water. Always back-extract the aqueous layer at least once.
Troubleshooting decision tree for diagnosing and resolving low amidation yields.
III. Quantitative Comparison of Coupling Strategies
If you are scaling up for preclinical drug development, you must balance yield against reagent cost and purification difficulty. Use this data matrix to select the optimal coupling strategy for your specific phase of research.
Solubility issues of 2-Amino-5-bromo-N-cyclopropylnicotinamide in organic solvents
Welcome to the technical support center for 2-Amino-5-bromo-N-cyclopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-Amino-5-bromo-N-cyclopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in organic solvents. We will explore the underlying physicochemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols to ensure successful experimental outcomes.
Understanding the Molecule: A Physicochemical Profile
The solubility behavior of 2-Amino-5-bromo-N-cyclopropylnicotinamide is dictated by the interplay of its distinct functional groups. A clear understanding of these components is the first step in troubleshooting. The molecule's structure combines features that can lead to poor solubility if the solvent is not chosen carefully.
Nicotinamide Core: The central pyridine ring, an aromatic heterocycle, provides a rigid scaffold. The amide group is polar and capable of acting as both a hydrogen bond donor and acceptor. Nicotinamide itself shows varied solubility in organic solvents, being more soluble in polar solvents like alcohols, DMSO, and DMF.[1][2]
2-Amino Group: This primary amine is a strong hydrogen bond donor and increases the polarity of the molecule. It can also act as a basic center, suggesting that pH may influence solubility in protic solvents.
5-Bromo Group: The bromine atom significantly increases the molecule's molecular weight and van der Waals surface area. As a halogen, it adds hydrophobicity, which can decrease solubility in highly polar solvents.[3] The presence of halogens can also strengthen crystal lattice energy through halogen bonding, making the solid harder to dissolve.
N-Cyclopropyl Group: The cyclopropyl ring is a small, rigid, and non-polar hydrocarbon moiety.[4] While it imparts unique conformational properties often desired in medicinal chemistry, its hydrophobicity can negatively impact solubility in polar solvents.[4][5]
This combination of a polar, hydrogen-bonding core with hydrophobic peripheral groups (bromo and cyclopropyl) can lead to strong intermolecular interactions in the solid state (high crystal lattice energy), making it challenging to dissolve.
Table 1: Predicted Influence of Functional Groups on Solubility
Functional Group
Key Characteristics
Predicted Impact on Solubility in Organic Solvents
Nicotinamide Core
Polar, H-bond donor/acceptor
Favors solubility in polar solvents (e.g., DMSO, DMF, alcohols).[1][2]
2-Amino Group
Polar, H-bond donor
Increases polarity; enhances solubility in polar protic solvents.
5-Bromo Group
Hydrophobic, increases MW
Reduces solubility in polar solvents; may increase it in non-polar solvents.
This section addresses common issues in a direct question-and-answer format.
Q1: My compound won't dissolve in common solvents like methanol or acetone at room temperature. Why?
Answer: This is a common observation for complex molecules like 2-Amino-5-bromo-N-cyclopropylnicotinamide. The primary reason is likely high crystal lattice energy. The planar nature of the pyridine ring, combined with strong intermolecular hydrogen bonds from the amino and amide groups, creates a very stable crystal structure that requires significant energy to break apart. Solvents like methanol (protic) and acetone (aprotic) may not be powerful enough to overcome these forces at room temperature.
Q2: What is the best starting solvent for solubilizing this compound?
Answer: For initial attempts, it is recommended to start with strong, polar aprotic solvents.
First Choice: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at disrupting hydrogen bonds and have high polarity, making them effective for dissolving a wide range of poorly soluble compounds.[1][6] Nicotinamide itself shows very high solubility in both DMSO and DMF.[2]
Second Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF). These are less polar options. If the compound has significant hydrophobic character that dominates its behavior, it may show better solubility in these solvents, particularly if insolubility in polar solvents is observed.
Third Choice: Heated polar protic solvents like ethanol, n-propanol, or isopropanol. Heating provides the energy needed to break the crystal lattice, and the solvent can then solvate the molecule. Nicotinamide's solubility is known to increase significantly with temperature in alcohols.[7]
Table 2: Recommended Organic Solvents for Initial Solubility Screening
Solvent Class
Recommended Solvents
Rationale & Comments
Polar Aprotic
DMSO, DMF
Highest probability of success. Excellent H-bond acceptors. Ideal for creating concentrated stock solutions.[1][6]
Polar Protic
Ethanol, Methanol, Isopropanol
Moderate success likely, especially with heating. Solubility increases with temperature.[7]
Chlorinated
Dichloromethane (DCM)
Good for less polar compounds. Useful for extractions and chromatography.
Ethers
Tetrahydrofuran (THF), 1,4-Dioxane
Moderate polarity. May be effective if other solvents fail.
Hydrocarbons
Toluene, Hexane
Low probability of success. The compound's polar groups make it unlikely to dissolve in non-polar solvents.
Q3: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. What can I do?
Answer: This indicates that you created a supersaturated solution. The thermodynamic equilibrium solubility at room temperature is lower than the concentration you achieved.
Maintain Elevated Temperature: If your experiment allows, maintain the solution at the elevated temperature.
Use a Co-solvent System: The addition of a second solvent (a "co-solvent") can stabilize the solute in solution. For example, if your compound is dissolved in hot ethanol, adding a small percentage of DMSO or DMF before it cools can sometimes prevent precipitation.
Re-evaluate Concentration: You may be working above the compound's intrinsic solubility limit in that solvent. Try preparing a more dilute solution.
Q4: How can I improve solubility without changing my primary solvent?
Answer: Physical methods can be used to increase the rate of dissolution and, in some cases, achieve a higher concentration.
Heating: Gently warming the solution provides the kinetic energy to overcome the activation barrier of dissolution. Always check the compound's thermal stability first.
Sonication: Using an ultrasonic bath applies high-frequency sound waves, which can break apart solid aggregates and accelerate dissolution.
Vortexing/Stirring: Vigorous agitation increases the interaction between the solvent and the surface of the solid, speeding up the process.
The following workflow provides a systematic approach to tackling solubility issues.
Caption: A workflow for troubleshooting common solubility issues.
To make informed decisions, it is crucial to determine the quantitative solubility. The shake-flask method followed by gravimetric analysis is a reliable approach.
Protocol: Shake-Flask Gravimetric Method
Objective: To determine the equilibrium solubility of 2-Amino-5-bromo-N-cyclopropylnicotinamide in a given organic solvent at a specific temperature.
Materials:
Analytical balance
Scintillation vials or glass test tubes with screw caps
Orbital shaker or rotator with temperature control
Centrifuge
Micropipettes
Drying oven or vacuum desiccator
Pre-weighed sample vials
Procedure:
Preparation: Add an excess amount of the solid compound to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end, confirming saturation.
Solvent Addition: Accurately add a known volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.
Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.
Phase Separation: After equilibration, let the vial stand for at least 2 hours to allow larger particles to settle. Then, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 1.0 mL) without disturbing the solid pellet. Transfer it to a pre-weighed, labeled vial.
Solvent Evaporation: Place the vial with the supernatant in a drying oven (at a temperature well below the compound's boiling/decomposition point) or use a vacuum desiccator to slowly evaporate the solvent to dryness.
Mass Determination: Once completely dry, weigh the vial containing the solid residue.
Calculation:
Mass of residue = (Final mass of vial + residue) - (Initial mass of empty vial)
Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant collected (mL)
Caption: Workflow for the shake-flask solubility determination method.
This guide provides a foundational framework for addressing the solubility challenges of 2-Amino-5-bromo-N-cyclopropylnicotinamide. By systematically applying these principles and protocols, researchers can overcome these hurdles and advance their experimental objectives.
References
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]
Boobier, S., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Nature Research. Available at: [Link]
MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]
International Journal of Scientific Development and Research. (2024). Methods to boost solubility. IJSDR. Available at: [Link]
Cignitti, M., & Foresi, L. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 196, 334-346. Available at: [Link]
Patel, K., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 118-126. Available at: [Link]
Kumar, L., & Singh, M. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1045-1061. Available at: [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
Przybyłek, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(14), 4141. Available at: [Link]
ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. ResearchGate. Available at: [Link]
Google Patents. (n.d.). Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof.
Physical Chemistry Research. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research. Available at: [Link]
Khajir, S., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. Available at: [Link]
PubChem. (n.d.). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information. Available at: [Link]
Jorgensen, M. R., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1005-1010. Available at: [Link]
de Meijere, A. (Ed.). (2000). Houben-Weyl Methods of Organic Chemistry, Vol. E 17a: Carbocyclic Three-Membered Ring Compounds, Cyclopropanes: Synthesis. Georg Thieme Verlag.
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]
Hart, H., & Curtis, O. E. (1956). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 78(1), 112-116. Available at: [Link]
Scribd. (n.d.). 2 amino-5-bromopyridine. Scribd. Available at: [Link]
ResearchGate. (2023). Review of cyclopropyl bromide synthetic process. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available at: [Link]
Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 341, 43-48. Available at: [Link]
Needham, T. E. (1972). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Available at: [Link]
Le, T. T., et al. (2022). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. ACS Omega, 7(4), 3647-3657. Available at: [Link]
Eriksson, H. (1995). The Solubility of Proteins in Organic Solvents. The Protein Journal, 14(6), 435-440. Available at: [Link]
Removing regioisomer impurities from nicotinamide synthesis
Topic: Removal of Regioisomer Impurities & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Diagnostic Triage: Identify Your Impurity Before initiating purification, you must distinguish...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of Regioisomer Impurities & Process Optimization
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Diagnostic Triage: Identify Your Impurity
Before initiating purification, you must distinguish between regioisomers (structural isomers) and process byproducts (hydrolysis artifacts). Their removal strategies are fundamentally different.
The "Big Three" Impurities:
Isonicotinamide (INA): The 4-position isomer. Origin: Impure 3-cyanopyridine feedstock.[1] Challenge: Extremely difficult to separate due to physical similarity.
Nicotinic Acid (NA-Acid): The hydrolysis byproduct. Origin: Over-hydrolysis or pH drift. Challenge: Forms salts; affects pH.
Issue A: "I have >0.5% Isonicotinamide in my final product."
Diagnosis: This is almost exclusively a feedstock quality issue . Isonicotinamide is formed from 4-cyanopyridine, which contaminates commercial 3-cyanopyridine.
The Hard Truth: Because Isonicotinamide (INA) and Nicotinamide (NA) form solid solutions and have overlapping solubilities in many solvents, downstream separation is yield-destructive.
Corrective Action:
Immediate: Switch to the Isobutanol Polishing Protocol (Protocol 1 below).
Long-term: Implement GC screening of 3-cyanopyridine feedstock. Reject batches with >0.1% 4-cyanopyridine.
Issue B: "My melting point is depressed (<128°C) and the product is yellow."
Diagnosis: Likely contamination with Nicotinic Acid or 3-Cyanopyridine .[2]
Corrective Action:
Nicotinic Acid: Use Anion Exchange (Protocol 2).
Color/3-CP: Use Activated Carbon filtration followed by recrystallization.
Purpose: This system leverages the differential solubility temperature coefficients of NA and INA. While water alone is too effective a solvent for both, isobutanol (2-methyl-1-propanol) depresses the solubility enough to allow selective crystallization of NA while keeping small amounts of INA in the mother liquor.
Dissolution: Suspend crude Nicotinamide in Isobutanol containing 10-15% water (v/v).
Ratio: Use approx. 1.5 mL solvent per gram of solid.
Heating: Heat to reflux (~95-100°C) until fully dissolved.
Checkpoint: If solution is cloudy, add minimal water dropwise until clear.
pH Adjustment: Check pH (wet paper). Adjust to pH 7.5–8.0 using dilute NaOH.
Reason: Prevents precipitation of Nicotinic acid (which is less soluble in alcohols than its salt form).
Controlled Cooling (Critical):
Cool rapidly to 60°C.
Cool slowly (10°C/hour) from 60°C to 10°C.
Theory: Slow cooling promotes the growth of the thermodynamically stable Nicotinamide polymorph (Form I), excluding the INA impurity from the lattice.
Filtration: Filter at 10°C. Wash cake with cold anhydrous Isobutanol.
Drying: Vacuum dry at 60°C.
Protocol 2: Ion Exchange Polishing (Nicotinic Acid Removal)
Purpose: If recrystallization fails to remove Nicotinic Acid (detected by HPLC), use resin capture.
Workflow:
Resin Selection: Weak Base Anion Exchanger (e.g., Amberlyst A21 or Dowex 66) in free base form.
Loading: Dissolve Nicotinamide in water (30-40% w/w).
Column Pass: Pass solution through resin bed at 2-3 BV/hr (Bed Volumes per hour).
Mechanism:[4][7][8][9][10] The resin binds the acidic proton of Nicotinic Acid (pKa 4.85), retaining it. Nicotinamide (neutral amide) passes through.[9][11]
Recovery: Concentrate the flow-through via rotary evaporation.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for treating specific impurities.
Figure 1: Diagnostic decision tree for selecting the appropriate purification unit operation based on impurity profile.
Frequently Asked Questions (FAQ)
Q: Why does my Nicotinamide turn yellow upon heating?A: This indicates the presence of trace 3-cyanopyridine or pyridine-ring degradation products. These compounds often polymerize or oxidize at high temperatures. Ensure you perform a carbon treatment step (0.5% w/w activated carbon) during your hot filtration step in Protocol 1.
Q: Can I use Ethanol instead of Isobutanol?A: You can, but it is less efficient for regioisomer separation. Nicotinamide is extremely soluble in ethanol, which forces you to use very low temperatures or high concentrations to get recovery, often trapping impurities. Isobutanol's lower solubility power for Nicotinamide (compared to ethanol) offers a wider "metastable zone" for controlled crystal growth.
Q: My HPLC shows a split peak for Nicotinamide. What is it?A: This is likely Isonicotinamide .[12] On standard C18 columns at neutral pH, these isomers separate poorly.
Tip: Adjust your mobile phase pH to 3.0 using phosphate buffer. The slight difference in pKa (3.35 vs 3.6) will alter the ionization state and improve resolution [1].
Q: Is it possible to remove Isonicotinamide chemically?A: Not easily without destroying the product. Both are amides with similar reactivity. Enzymatic hydrolysis (using Rhodococcus strains) is highly specific to 3-cyanopyridine and avoids forming the 4-isomer, but this is a synthesis choice, not a purification method [2]. If you have the isomer, you must rely on physical separation (crystallization).
References
Separation of Nicotinamide and Related Substances. SIELC Technologies. Available at: [Link] (Demonstrates mixed-mode chromatography for isomer resolution).
Process for the purification of nicotinic acid amide. US Patent 4,447,615. Google Patents.
Isonicotinamide Physical Properties. PubChem. National Library of Medicine. Available at: [Link] (Source for solubility and melting point data).
Technical Support Center: Optimizing Recrystallization of 2-Amino-5-bromo-N-cyclopropylnicotinamide
Welcome to the technical support center for the purification of 2-Amino-5-bromo-N-cyclopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-Amino-5-bromo-N-cyclopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you achieve optimal purity and crystal form.
The ability of a compound to exist in different crystalline structures, known as polymorphism, can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability.[1][2][3] Therefore, a well-controlled recrystallization process is paramount in drug development to ensure the consistent production of the desired solid form.[4][5] This guide will walk you through common challenges and their solutions, empowering you to refine your recrystallization methods for 2-Amino-5-bromo-N-cyclopropylnicotinamide.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the recrystallization of 2-Amino-5-bromo-N-cyclopropylnicotinamide.
Question 1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is a common problem when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. The resulting oil may solidify into an amorphous solid or a mixture of polymorphs, which is generally undesirable for pharmaceutical applications due to potential instability.[4][6]
Troubleshooting Steps:
Re-heat and Add More Solvent: The most common reason for oiling out is an overly concentrated solution.[7] Re-heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent (e.g., 5-10% more) to decrease the supersaturation level.
Slow Down the Cooling Rate: Rapid cooling encourages oil formation.[7] After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a countertop, insulated with a few paper towels or a cork ring, before moving it to an ice bath.[8]
Change the Solvent System: If the problem persists, your chosen solvent may not be ideal. Consider a solvent with a lower boiling point. Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow it to cool slowly.
Question 2: I'm getting very poor recovery of my compound after recrystallization. What are the likely causes and solutions?
Answer: Low yield is a frequent issue in recrystallization and can often be attributed to a few key factors.[8]
Potential Causes and Solutions:
Too Much Solvent: Using an excessive amount of solvent is the most common culprit for poor recovery, as a significant portion of your compound will remain in the mother liquor upon cooling.[7][8]
Solution: Before filtering, you can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again. For future experiments, use the minimum amount of hot solvent necessary to fully dissolve the compound.[9]
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose product.
Solution: Use a pre-heated funnel and flask for hot filtration. It can also be beneficial to add a small excess of hot solvent before filtering to ensure the compound remains in solution. This excess solvent can be evaporated later.
Incomplete Crystallization: Sometimes, the solution becomes supersaturated and requires an external trigger to initiate crystallization.[10]
Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create a nucleation site.[10] Alternatively, adding a "seed crystal" from a previous successful crystallization can induce crystal growth.[7]
Question 3: The crystals I've obtained are very small and needle-like, making them difficult to filter and dry. How can I grow larger crystals?
Answer: The formation of very fine or needle-like crystals is typically a result of rapid crystallization.[8] While these crystals may be pure, their physical properties can be challenging for downstream processing.[]
Strategies for Growing Larger Crystals:
Slower Cooling: As mentioned previously, a slower cooling rate allows for more ordered crystal growth, leading to larger and more well-defined crystals.[8][12]
Reduce Supersaturation: A highly supersaturated solution will lead to rapid nucleation and the formation of many small crystals. By using slightly more solvent than the minimum required, you can reduce the level of supersaturation and promote the growth of fewer, larger crystals.[8]
Solvent Selection: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to find a system that favors the growth of more equant (less needle-like) crystals.
Question 4: I've performed the recrystallization, but the melting point of my product is still broad, indicating impurities. What went wrong?
Answer: A broad melting point range is a classic sign of an impure compound. This can happen for several reasons during recrystallization.
Common Pitfalls and How to Avoid Them:
Inappropriate Solvent Choice: The ideal solvent should dissolve the impurities well even at low temperatures, or not at all, so they can be removed by filtration.[13][14] If the impurities have similar solubility profiles to your compound in the chosen solvent, they will co-crystallize.
Solution: Perform a thorough solvent screen to find a solvent that effectively separates your compound from its impurities.
Crystallization Occurred Too Quickly: Rapid crystallization can trap impurities within the crystal lattice.[8]
Solution: Employ a slower cooling rate to allow for the selective incorporation of your target molecule into the growing crystal.
Inadequate Washing: The surfaces of your filtered crystals will be coated with the mother liquor, which contains dissolved impurities.
Solution: Wash the filter cake with a small amount of ice-cold, fresh solvent to rinse away the mother liquor without dissolving a significant amount of your product.
Solvent Selection for 2-Amino-5-bromo-N-cyclopropylnicotinamide
Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[12][15] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[12][14]
Given the structure of 2-Amino-5-bromo-N-cyclopropylnicotinamide, which contains both hydrogen bond donors (amine, amide) and acceptors (pyridine nitrogen, amide carbonyl), as well as a polarizable bromine atom and non-polar cyclopropyl and aromatic rings, a range of solvents with varying polarities should be screened.
Table 1: Suggested Solvents for Screening
Solvent Class
Examples
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
The hydroxyl group can hydrogen bond with the solute. Varying the alkyl chain length will modulate the polarity.
Ketones
Acetone, Methyl Ethyl Ketone
The carbonyl group is a good hydrogen bond acceptor.
Esters
Ethyl Acetate
Offers moderate polarity.
Ethers
Tetrahydrofuran (THF), 2-Methyl-THF
Can act as hydrogen bond acceptors.
Aromatic
Toluene
The aromatic ring can interact with the pyridine ring of the solute. Use with caution due to toxicity.
Nitrile
Acetonitrile
A polar aprotic solvent.
Water
The presence of multiple polar groups suggests some water solubility, especially at elevated temperatures. Often used in mixed solvent systems.
Place approximately 20-30 mg of your crude 2-Amino-5-bromo-N-cyclopropylnicotinamide into a small test tube.
Add the chosen solvent dropwise at room temperature, vortexing after each addition, until you have added about 0.5 mL. Note the solubility.
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath towards the solvent's boiling point. Observe if the compound dissolves.
If the compound dissolves at the higher temperature, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
Observe the quality and quantity of the crystals that form. An ideal solvent will yield a good crop of crystals upon cooling.[14]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for 2-Amino-5-bromo-N-cyclopropylnicotinamide?
A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][2] These different forms, or polymorphs, have the same chemical composition but can exhibit different physical properties such as melting point, solubility, and stability.[5] For an active pharmaceutical ingredient (API) like 2-Amino-5-bromo-N-cyclopropylnicotinamide, controlling polymorphism is critical because these physical properties can influence the drug's manufacturing, shelf-life, and bioavailability.[3][4] The conditions of your recrystallization (e.g., solvent choice, cooling rate) can dictate which polymorph is formed.[16]
Q2: Can I use a rotary evaporator to speed up the crystallization process?
A2: While a rotary evaporator is excellent for removing solvent to recover a crude solid or to concentrate a solution that has too much solvent, it is generally not recommended for the crystallization step itself.[7] The rapid cooling and high rate of solvent evaporation that occur on a rotary evaporator will lead to very fast crystallization, which can trap impurities and result in small, poorly formed crystals.[8] Slow, controlled cooling is preferable for obtaining high-purity crystals.
Q3: How do I know if my recrystallized product is pure?
A3: A simple and effective way to assess the purity of your recrystallized product is to measure its melting point. A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2 °C). An impure sample will melt over a broader temperature range and at a lower temperature than the pure compound. For more definitive characterization, techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and spectroscopic methods like FT-IR or NMR can be used to confirm both purity and the specific polymorphic form.[17]
Q4: What are "mother liquors" and should I discard them?
A4: The "mother liquor" is the solution that remains after the crystals have been filtered off. It contains the dissolved impurities as well as some of your desired compound, as no solute is completely insoluble in the solvent. It is advisable not to discard the mother liquor until you have confirmed that you have an acceptable yield of pure product. If your yield is low, you can try to recover more of your compound by concentrating the mother liquor (by boiling off some of the solvent) and cooling it again to obtain a second crop of crystals.[8] Be aware that this second crop may be less pure than the first.
Q5: Are there any safety precautions I should take during recrystallization?
References
Finding the best solvent for recrystallisation student sheet. (n.d.). Education in Chemistry. Retrieved March 7, 2026, from [Link]
Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved March 7, 2026, from [Link]
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable. Retrieved March 7, 2026, from [Link]
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved March 7, 2026, from [Link]
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
API: solid state robust characterization in key to cut costs and time!. (n.d.). AlfatestLab. Retrieved March 7, 2026, from [Link]
Fundamentals of Polymorphism. (n.d.). Seven Star Pharma. Retrieved March 7, 2026, from [Link]
Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved March 7, 2026, from [Link]
Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals. Retrieved March 7, 2026, from [Link]
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]
Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 7, 2026, from [Link]
Crystallinity Determination for API Development. (2023, May 8). Labinsights. Retrieved March 7, 2026, from [Link]
The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Tips for recrystallization lab for ochem?. (2017, September 20). Reddit. Retrieved March 7, 2026, from [Link]
Recrystallization. (n.d.). University of California, Irvine. Retrieved March 7, 2026, from [Link]
New Crystalline Salts of Nicotinamide Riboside as Food Additives. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2022, July 15). National Science Foundation Public Access Repository. Retrieved March 7, 2026, from [Link]
A Synergistic Approach to a Novel Nicotinamide–Tridecanoic Acid Cocrystal: Crystallization, Properties, Computational Insights, and Antibacterial Activity. (2025, July 16). ACS Publications. Retrieved March 7, 2026, from [Link]
Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2021, July 21). ACS Publications. Retrieved March 7, 2026, from [Link]
New Crystalline Salts of Nicotinamide Riboside as Food Additives. (2021, May 4). ResearchGate. Retrieved March 7, 2026, from [Link]
2-Amino-5-bromopyrimidine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). International Journal of Soft Science and Engineering. Retrieved March 7, 2026, from [Link]
Preparation method of 2-amino-5-bromopyridine. (2020, April 24). Patsnap. Retrieved March 7, 2026, from [Link]
2-Amino-5-bromopyridine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #CPA-404-OPTIMIZATION
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Framework
The Core Problem:
Researchers often underestimate cyclopropyl amide couplings because they appear structurally simple. However, they suffer from a "double-penalty" effect:
Steric Hindrance: The bond angles of the cyclopropane ring (
Electronic Deactivation: The cyclopropane ring behaves similarly to a vinyl group due to Walsh orbitals (high p-character in C-C bonds). When attached to a carboxylic acid, the ring acts as an electron donor via hyperconjugation, stabilizing the carbonyl and rendering the carbon less electrophilic than standard aliphatic acids.
Diagnostic Flowchart:
Before altering your route, use this logic tree to identify the failure mode.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure. Blue nodes indicate decision points; Green nodes indicate recommended protocols.
Standard Operating Protocols (SOPs)
Do not rely on standard HATU/DIPEA conditions for difficult cyclopropyl couplings. The activated ester (OBt/OAt) is often too bulky to allow the amine to approach the deactivated carbonyl.
Protocol A: The "Gold Standard" (T3P/Pyridine)
Best For: Sterically hindered acids, chiral substrates (low epimerization risk), and scale-up.
Mechanism: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride that is highly reactive but sterically compact compared to uronium salts.
Reagent: T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv
Solvent: EtOAc, MeCN, or 2-MeTHF (Concentration: 0.1 – 0.2 M)
Procedure:
Step 1: Dissolve Acid and Amine in the solvent.[1][2][3]
Step 2: Add the Base. (Note: Pyridine acts as both base and acyl-transfer catalyst).
Step 3: Cool to 0 °C (critical for chiral substrates).
Step 4: Add T3P solution dropwise.
Step 5: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.
Why this works: The byproduct is water-soluble, and the T3P-activated species is less prone to racemization than the O-acylisourea formed by EDC [1].
Protocol B: The "Nuclear Option" (Ghosez’s Reagent)
Best For: Extremely unreactive cyclopropanecarboxylic acids where T3P fails.
Mechanism: Converts the acid to an Acid Chloride under neutral conditions, avoiding the harsh acidity of refluxing thionyl chloride which can open cyclopropane rings.
Activation: Dissolve Acid in dry DCM (0.2 M). Add Ghosez’s reagent dropwise at 0 °C. Stir for 1-2 hours at RT. Monitor by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS.
Coupling: Once Acid Chloride formation is confirmed, cool to 0 °C. Add the Amine and Base solution slowly.
Workup: Quench with saturated NaHCO3.
Troubleshooting & FAQs
Q: My LCMS shows the mass of the product +18. Is it not reacting?A: This is likely the hydrolyzed activated intermediate or the N-acyl urea byproduct if using EDC.
Diagnosis: If using HATU/EDC, the "active ester" is often stable enough to survive on the column but hydrolyzes during workup.
Fix: Switch to Protocol B (Acid Chloride). The chloride is smaller than the OBt group, allowing the amine to attack the carbonyl carbon despite the cyclopropyl steric wall.
Q: I see significant epimerization of my chiral cyclopropyl amine.A: This is a base-mediated issue. Cyclopropyl protons are not particularly acidic, but if your partner acid has an alpha-proton, it will epimerize.
Fix: Use Protocol A (T3P) with Pyridine instead of TEA/DIPEA. Pyridine is a weaker base (pKa ~5.2) compared to TEA (pKa ~10.7), significantly reducing the rate of proton abstraction while maintaining sufficient nucleophilicity to catalyze the reaction [2].
Q: Can I use Thionyl Chloride (
)?A:Proceed with caution. Refluxing cyclopropanecarboxylic derivatives in strongly acidic can lead to acid-catalyzed ring opening (homoconjugate addition of Cl-). If you must use it, add a drop of DMF (Vilsmeier catalyst) and keep the temperature below 40 °C. Ghosez’s reagent is safer for the ring integrity.
Comparative Data: Reagent Selection
The following table summarizes conversion rates for a "difficult" model coupling: 1-phenylcyclopropanecarboxylic acid + 2,6-dimethylaniline (Double steric hindrance).
Reagent System
Conversion (24h)
Epimerization
Comments
HATU / DIPEA
35%
High
Stalls at active ester; bulky byproduct.
EDC / HOBt
15%
Moderate
Formation of N-acyl urea side product observed.
T3P / Pyridine
88%
Low
Requires 50 °C for full conversion; cleanest profile [3].
Regioselectivity issues (attack at wrong carbonyl).
Visualizing the Mechanism (T3P)
Understanding why T3P works is crucial for optimization. It drives the reaction through a highly reactive cyclic anhydride intermediate.
Figure 2: T3P activation pathway. The cyclic phosphonic anhydride creates a potent electrophile that overcomes the electronic deactivation of the cyclopropane ring.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4][5][6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][7][8][9] Organic Process Research & Development, 20(2), 140–177.[5][6] [Link]
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[10] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[10] Organic Letters, 13(19), 5048–5051. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Ghosez, L., et al. (1987). 1-Chloro-N,N,2-trimethylpropenylamine: A Useful Reagent for the Preparation of Carboxylic Acid Chlorides.[11] Organic Syntheses, 65, 203. [Link]
Technical Support Center: Purification Strategies for 2-Amino-5-bromo-N-cyclopropylnicotinamide
Welcome to the Technical Support Center for 2-Amino-5-bromo-N-cyclopropylnicotinamide (CAS: 781642-04-4)[1]. This highly functionalized pyridine derivative is a critical intermediate in the synthesis of advanced pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-Amino-5-bromo-N-cyclopropylnicotinamide (CAS: 781642-04-4)[1]. This highly functionalized pyridine derivative is a critical intermediate in the synthesis of advanced pharmaceutical agents, including PERK and PDK1 kinase inhibitors[2].
Due to its unique structural features—a rigid pyridine core, a primary amine, a secondary cyclopropylamide, and a heavy halogen atom—this compound presents specific purification challenges. This guide is engineered to provide researchers with field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high-purity isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I seeing a co-eluting impurity on normal-phase silica, and how do I remove it?
The Causality: If your synthetic route involved the bromination of 2-amino-N-cyclopropylnicotinamide, the unreacted debrominated starting material will almost perfectly co-elute with your target product on bare silica. Retention on normal-phase silica is driven by hydrogen bonding. The primary amine at position 2 and the amide at position 3 dominate the molecule's interaction with silanol groups. The addition of a bromine atom at position 5 does not significantly alter this hydrogen-bonding network, resulting in nearly identical
values.
The Solution: Transition to Reverse-Phase (C18) Chromatography . In a reverse-phase system, separation is driven by hydrophobic interactions rather than hydrogen bonding. The heavy, lipophilic bromine atom significantly increases the partition coefficient (LogP) of the target molecule compared to the debrominated analog, allowing for baseline resolution.
Q2: I synthesized the compound via amide coupling (HATU/EDC). How do I remove the persistent coupling byproducts without relying on chromatography?
The Causality: Amide coupling of 3 using HATU generates HOAt and tetramethylurea[3]. These byproducts are highly polar, often streak heavily on normal-phase TLC, and can trap your product in a mixed fraction.
The Solution: Implement a targeted chemical workup rather than physical separation. HOAt is acidic, and DMF (the standard solvent for this reaction) is water-miscible but prone to emulsion. Washing the organic layer with saturated aqueous
deprotonates HOAt and any unreacted starting acid, pulling them into the aqueous layer. Following this with a 5% aqueous wash dramatically increases the ionic strength of the aqueous phase, forcing residual DMF out of the organic layer without forming emulsions.
Q3: The compound is crashing out on the column frit during normal-phase purification. What is happening?
The Causality: 2-Amino-5-bromo-N-cyclopropylnicotinamide possesses a highly planar structure with multiple hydrogen-bond donors and acceptors, leading to strong intermolecular crystal lattice energy. It has very poor solubility in non-polar eluents like hexanes or pure ethyl acetate. As the injection solvent diffuses or evaporates at the column head, the local concentration exceeds the solubility limit, causing the compound to precipitate.
The Solution: Abandon Hexane/EtOAc gradients. Instead, use a DCM/MeOH gradient (starting at 100% DCM and ramping to 5-10% MeOH). Alternatively, use the dry-loading technique : dissolve the crude mixture in a highly polar volatile solvent (like THF or MeOH), add Celite or silica gel, and evaporate to a free-flowing powder. This maximizes the surface area for dissolution as the mobile phase hits the sample.
Part 2: Visualized Workflows & Mechanisms
Fig 1. Decision tree for selecting the optimal purification strategy based on reaction scale.
Fig 2. Mechanism of impurity removal during the aqueous workup of the amide coupling reaction.
Use this protocol when debrominated impurities are present.
Sample Preparation: Dissolve the crude mixture in the minimum volume of DMSO (e.g., 2 mL per gram of crude). Causality: DMSO prevents the compound from crashing out upon injection into the highly aqueous starting mobile phase.
Column Equilibration: Equilibrate a C18 flash column with 95%
Hold at 5% MeCN for 2 column volumes (CV) to elute DMSO and highly polar salts.
Ramp to 60% MeCN over 15 CV. The target compound typically elutes around 35-45% MeCN.
Self-Validation (Fraction Analysis): Do not rely solely on UV absorbance at 254 nm. The debrominated impurity and the brominated product have nearly identical UV chromophores. Action: Analyze the front, middle, and tail of the UV peak via LC-MS. Confirm the presence of the target mass (
showing the characteristic 1:1 isotopic ratio of bromine) to validate fraction purity before pooling.
Use this protocol after amide coupling to remove trace reagents without column chromatography.
Aqueous Workup: Dissolve the crude reaction mixture in EtOAc (20 mL/g). Wash sequentially with 1.0 M aqueous
(1x, removes unreacted cyclopropylamine), saturated aqueous (2x, removes HOAt/acid), and 5% aqueous (2x, removes DMF). Dry over and concentrate to a crude solid.
Hot Dissolution: Suspend the solid in EtOAc (approx. 5-8 mL/g). Heat to gentle reflux (75°C) until complete dissolution occurs.
Hot Filtration: Rapidly filter the hot solution through a coarse fluted filter paper to remove any insoluble urea byproducts (e.g., from EDC/HATU degradation).
Crystallization: Return the filtrate to a gentle boil. Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point). Remove from heat and allow it to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath for 1 hour.
Harvest & Self-Validation (Mother Liquor Check): Filter the crystals and wash with cold Heptane. Action: Before discarding the mother liquor (ML), spot the ML alongside the pure crystals on a TLC plate. If the ML spot is intensely UV-active, the system was over-diluted. Concentrate the ML under vacuum to half its volume and repeat the cooling step to harvest a second crop of crystals.
References
Title: Perk inhibiting compounds (WO2021041973A1)
Title: Heterocyclic compounds useful as PDK1 inhibitors (US9546165B2)
Technical Support Center: Managing Hygroscopic Nicotinamide Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of nicotinamide (NAM) and its intermediates. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity, accuracy, and stability of your experiments and products.
Introduction: The Challenge of Moisture
Nicotinamide and its derivatives are foundational in pharmaceutical development, serving as key building blocks for numerous active pharmaceutical ingredients (APIs). However, their tendency to absorb moisture from the atmosphere—a property known as hygroscopicity—presents significant challenges.[1][2] Moisture uptake can lead to a cascade of problems, including chemical degradation, alterations in physical properties, and manufacturing difficulties.[1][3] This guide will help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions about hygroscopicity in the context of nicotinamide intermediates.
Q1: What is hygroscopicity and why is it a critical issue for nicotinamide intermediates?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2] For nicotinamide intermediates, which often possess polar functional groups, this is a crucial parameter to control. Unchecked moisture absorption can lead to:
Chemical Degradation: Moisture can facilitate hydrolysis, potentially breaking down the intermediate into impurities like nicotinic acid, thereby reducing the potency and safety of the final API.[1][2][4]
Physical Instability: The absorption of water can cause physical changes such as caking, clumping, or even deliquescence (dissolving in absorbed water), which severely impacts powder flowability and handling.[1][2][3]
Inaccurate Measurements: When a compound absorbs moisture, its weight changes continuously, making it difficult to obtain accurate measurements for reactions or formulations.
Altered Bioavailability: For a final drug product, changes in the solid-state form due to hydration can affect solubility and dissolution rates, ultimately impacting bioavailability.[1]
Q2: How can I quickly assess if my new nicotinamide intermediate is hygroscopic?
A: A simple, qualitative test involves placing a small, accurately weighed amount of the compound on a watch glass in an open environment (e.g., on the lab bench) and monitoring its weight over a few hours. A significant weight gain indicates hygroscopicity. For a more quantitative assessment, exposing the sample to a controlled high-humidity environment (e.g., a chamber at 80% relative humidity) and measuring weight gain is a standard method.[][6] Visual changes like clumping or becoming sticky are also strong indicators.[]
Q3: What are the downstream consequences of failing to control moisture during development?
A: Ignoring hygroscopicity can have severe downstream consequences throughout the drug development pipeline:
Process Development: Poor powder flow can halt manufacturing processes like blending, die filling for tableting, and capsule filling, leading to inconsistent dosing and product quality.[3][7][8]
Stability & Shelf-Life: Products may fail stability testing due to degradation or physical changes, leading to a shorter shelf-life and potential product recalls.[3][9]
Regulatory Hurdles: Lack of control and characterization of a critical material property like hygroscopicity can lead to questions and delays during regulatory review.
Economic Loss: Failed batches, process downtime, and the need for specialized, low-humidity manufacturing environments can significantly increase costs.[1]
Q4: Is there a specific relative humidity (RH) I should be concerned about?
A: There is no single RH value that applies to all compounds. Each substance has a "critical relative humidity" (CRH), which is the RH above which it will start to absorb significant amounts of moisture. Some materials are sensitive even at low RH levels (e.g., 20-40%), while others may be stable until much higher levels (e.g., >70%). Determining the moisture sorption isotherm for your specific intermediate is the best way to understand its behavior across a range of humidity levels.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter in the lab or during process scale-up.
Problem 1: My analytical balance readings are unstable, and I cannot get a consistent weight for my nicotinamide intermediate.
Probable Cause: The compound is rapidly absorbing atmospheric moisture while on the balance pan. The continuous weight gain prevents the balance from stabilizing.
Solution & Scientific Rationale:
Minimize Exposure Time: Work quickly. Have all necessary tools (spatulas, weighing paper) ready before opening the compound's container. The goal is to minimize the time the material is exposed to ambient air.
Use a Controlled Environment: For highly hygroscopic materials, weighing should be performed inside a low-humidity environment, such as a nitrogen-purged glovebox or a dry box.
Weighing by Difference: Instead of weighing the powder directly onto a weigh boat, tare a sealed vial containing the powder. Dispense the required amount into your reaction vessel and re-weigh the vial. The difference in weight is the amount of compound transferred, a value that is not affected by moisture uptake during the measurement itself.
Use Appropriate Containers: Weighing into a container with a narrow opening, like a flask, rather than onto open weighing paper can reduce the surface area exposed to air.
Problem 2: My powder, which was once free-flowing, has formed hard clumps and cakes in its storage container.
Probable Cause: The material has absorbed enough moisture to form liquid bridges between particles.[8][10] When the moisture content fluctuates or upon compaction, these bridges solidify, creating strong interparticle bonds and resulting in caking.
Solution & Scientific Rationale:
Improve Storage Conditions: Store the material in a tightly sealed container, preferably with a polytetrafluoroethylene (PTFE) or foil-lined cap to provide a superior moisture barrier.
Use a Desiccator: For long-term storage, place the sealed container inside a desiccator containing an active desiccant (e.g., silica gel with a humidity indicator, or more efficient molecular sieves). Ensure the desiccant is regenerated or replaced regularly.
Inert Gas Blanket: Before sealing the container, flush the headspace with a dry, inert gas like nitrogen or argon. This displaces the moist ambient air, protecting the material.
Consider Co-processing: For formulation development, blending the hygroscopic intermediate with excipients that deflect moisture can help maintain flowability.[1][[“]]
Problem 3: I am observing an unknown impurity peak in my HPLC analysis during a stability study.
Probable Cause: The nicotinamide intermediate is degrading via hydrolysis, accelerated by the presence of absorbed moisture. A common degradation pathway for nicotinamide-related structures is hydrolysis of the amide group to form the corresponding carboxylic acid (e.g., nicotinic acid).[4]
Solution & Scientific Rationale:
Quantify Water Content: Immediately determine the water content of your stability samples using Karl Fischer titration. This will correlate the level of degradation with the amount of moisture present.
Implement Protective Packaging: The final drug product may require high-barrier packaging, such as foil-foil blisters or glass bottles with desiccants included in the packaging.[12][13]
Formulation Strategies: Explore formulation techniques designed to protect hygroscopic APIs. This can include film coating tablets to act as a moisture barrier or co-crystallization to create a more stable, less hygroscopic solid form.[1][[“]][14]
Core Experimental Protocols
Here are step-by-step guides for essential characterization and handling workflows.
Protocol 1: Accurate Weighing of a Hygroscopic Compound
This protocol details the "weighing by difference" method to ensure accuracy.
Objective: To accurately weigh a hygroscopic solid with minimal interference from moisture absorption.
Materials:
Analytical balance (4 or 5 decimal places)
Spatula
Vial with a screw-cap containing the hygroscopic compound
Receiving vessel (e.g., flask, beaker)
Lab notebook or data system
Procedure:
Ensure the vial containing the hygroscopic compound is tightly sealed and has been allowed to equilibrate to the ambient temperature of the balance room.
Place the entire sealed vial on the balance pan and press the "Tare" or "Zero" button. The balance should read 0.0000 g.
Remove the vial from the balance.
Working quickly and away from the balance, open the vial and use the spatula to transfer an approximate amount of the compound into the receiving vessel.
Immediately reseal the vial tightly.
Place the sealed vial back on the balance pan.
The balance will now show a negative value. The absolute value of this number is the precise mass of the compound you transferred. For example, if the balance reads -1.2345 g, you have transferred exactly 1.2345 g.
Record this weight immediately.
Protocol 2: Characterization by Dynamic Vapor Sorption (DVS)
Objective: To generate a moisture sorption-desorption isotherm to quantify the hygroscopicity of a material and identify its critical relative humidity (CRH).
Materials:
Dynamic Vapor Sorption (DVS) analyzer
Microbalance (integrated into the DVS)
Dry nitrogen gas supply
Saturated salt solutions (for calibration, if needed)
Sample (~10-20 mg)
Procedure:
Sample Preparation: Accurately weigh about 10-20 mg of the nicotinamide intermediate into the DVS sample pan.
Drying Step: Start the DVS method by drying the sample. This is typically done by exposing it to 0% RH (dry nitrogen flow) at a constant temperature (e.g., 25 °C) until the sample weight stabilizes ( dm/dt < 0.002%/min). This dry weight is the reference mass (m₀).
Sorption Phase: Program the instrument to increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample's weight equilibrates.
Desorption Phase: Once the maximum RH is reached, program the instrument to decrease the RH in the same steps back down to 0% RH, again allowing for equilibration at each step.
Data Analysis: The instrument software will plot the percentage change in mass ((m - m₀) / m₀ * 100) on the y-axis against the RH (%) on the x-axis. This plot is the moisture sorption isotherm. The CRH can be identified as the point where the slope of the curve increases sharply.
Data & Visualization
Hygroscopicity Classification Table
This table, based on the European Pharmacopoeia (Ph. Eur.) classification, helps categorize your intermediate after performing a sorption experiment.[6] The test condition is exposure to 25°C and 80% RH for 24 hours.[6]
Classification
% Weight Increase (Δm%)
Description
Non-hygroscopic
Δm% < 0.2%
Essentially no water uptake.
Slightly hygroscopic
0.2% ≤ Δm% < 2%
Small amount of water uptake.
Hygroscopic
2% ≤ Δm% < 15%
Significant water uptake.
Very hygroscopic
Δm% ≥ 15%
Absorbs a large amount of water.
Deliquescent
-
Absorbs sufficient water to dissolve.
Workflow Diagrams (Graphviz)
A visual representation of decision-making and experimental processes can clarify complex procedures.
Caption: Decision workflow for handling a new nicotinamide intermediate.
Caption: Step-by-step process for accurate weighing by difference.
References
Chan, H.K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]
Lerk, C.F., et al. (2013). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. Journal of Pharmaceutical Sciences. Available at: [Link]
Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Available at: [Link]
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]
Wang, F., et al. (2018). Influence of moisture content on die filling of pharmaceutical powders. Powder Technology. Available at: [Link]
Horkovics-Kovats, S. (2011). Effect of Moisture on Powder Flow Properties of Theophylline. Acta Universitatis Sapientiae, Alimentaria. Available at: [Link]
Visalakshi, B., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences & Research. Available at: [Link]
Centre for Industrial Rheology. (n.d.). The Impact of Humidity on Seasoning Powder Flowability in Global Processing. Available at: [Link]
Al-Akayleh, F., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. Available at: [Link]
ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available at: [Link]
Wang, Z., et al. (1998). [A study on the degradation kinetics of nicotinamide powder]. Yao Xue Xue Bao. Available at: [Link]
ResearchGate. (2022). Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Available at: [Link]
Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Available at: [Link]
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available at: [Link]
ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Available at: [Link]
Adroit Pharmachem. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available at: [Link]
Technical Support Center: Thermal Stability and Degradation Analysis of Pharmaceutical Compounds
Welcome to the technical support center for thermal stability and degradation analysis. This guide is designed for researchers, scientists, and drug development professionals who seek to understand and troubleshoot the t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for thermal stability and degradation analysis. This guide is designed for researchers, scientists, and drug development professionals who seek to understand and troubleshoot the thermal behavior of pharmaceutical compounds. Thermal stability is a critical quality attribute that influences a compound's shelf-life, storage conditions, and ultimately, its safety and efficacy.[1] This resource provides in-depth, experience-driven answers to common challenges encountered during thermal analysis.
Part 1: Core Concepts & Frequently Asked Questions
This section addresses fundamental questions regarding the principles and applications of thermal stability analysis.
Q1: What is thermal stability and why is it critical in drug development?
A1: Thermal stability refers to a compound's ability to resist chemical and physical changes when subjected to heat.[1] In drug development, this analysis is paramount for several reasons:
Shelf-Life and Storage Prediction: It provides the data needed to predict how a drug will perform under various temperature conditions over time, allowing manufacturers to set appropriate expiration dates and storage conditions.[2]
Degradation Pathway Identification: Understanding how a compound degrades helps in identifying potential toxic degradation products and ensures the drug remains safe and effective for the patient.[2]
Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) require comprehensive stability data for new drug applications to ensure product quality and safety over time.[3]
Q2: What are the primary techniques for assessing thermal stability?
A2: The two most common and powerful techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][4] It is excellent for determining decomposition temperatures, quantifying volatile content (like moisture or solvents), and assessing overall thermal stability.[4][5]
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature.[6] DSC is used to identify physical and chemical changes like melting, glass transitions, crystallization, and reactions.[6]
Q3: What is the difference between thermal stability and oxidative stability?
A3: The key difference lies in the atmosphere used during the analysis.
Thermal Stability is typically assessed in an inert atmosphere (e.g., nitrogen or argon). This allows for the study of the compound's decomposition based purely on temperature, without influence from atmospheric oxygen.[7]
Oxidative Stability is studied in a reactive atmosphere, usually air or pure oxygen.[7] This is crucial for compounds susceptible to oxidation, as it simulates real-world storage conditions where the material is exposed to air.
Part 2: Troubleshooting Thermogravimetric Analysis (TGA)
This section provides solutions to common issues encountered during TGA experiments.
Q4: My TGA curve shows an initial weight gain before decomposition. What could be the cause?
A4: An initial weight gain is almost always an experimental artifact or a chemical reaction. Consider these possibilities:
Buoyancy Effect: As the furnace heats, the density of the surrounding gas decreases, which can exert a buoyant force on the sample pan, causing an apparent weight gain. A baseline subtraction with an empty crucible run under identical conditions is essential to correct for this.
Reaction with Purge Gas: The sample might be reacting with impurities in the purge gas (e.g., residual oxygen in a nitrogen stream) or the gas itself (e.g., oxidation in an air stream at a temperature lower than the primary decomposition).
Static Electricity: Static charges on the sample or balance can interfere with accurate mass readings. Using an anti-static gun can help mitigate this.
Q5: The onset temperature of decomposition for my compound seems to vary between runs. How can I improve reproducibility?
A5: Inconsistent onset temperatures are a common problem. The following factors are the most frequent causes:
Heating Rate: A faster heating rate will shift the decomposition to a higher temperature.[7] Always use a consistent and clearly reported heating rate for all comparative experiments.
Sample Preparation: The physical form of the sample matters. A fine powder will have more uniform heat transfer and decompose more reproducibly than a large, single crystal.[7] Ensure consistent sample mass and preparation.
Crucible Material: The sample may react with the crucible material (e.g., aluminum). Using an inert crucible, such as platinum or ceramic, can prevent this interaction.[8]
Gas Flow Rate: An inconsistent or incorrect purge gas flow rate can affect the removal of decomposition products and alter the heat transfer dynamics.[8]
Standardize heating rate (e.g., 10 °C/min); ensure consistent sample mass and morphology; use inert crucibles.[7]
Noisy Baseline
Instrument vibration, turbulent gas flow, contaminated furnace.
Place TGA on a stable surface; optimize gas flow rate; perform a furnace "burn-out" procedure.
Sample Holder Breakage
Rapid gas flow changes, thermal shock.
Ensure gas flow is introduced gradually; avoid excessively rapid heating/cooling cycles.[9]
Part 3: Troubleshooting Differential Scanning Calorimetry (DSC)
This section provides solutions for common issues encountered during DSC experiments.
Q6: My DSC baseline is drifting or noisy. What steps can I take to fix it?
A6: A stable baseline is critical for accurate DSC measurements. Drifting or noise can originate from several sources:
Instrument Equilibration: The DSC instrument requires adequate time to equilibrate thermally. Always allow for a sufficient isothermal hold period at the start of your experiment.
Contamination: Residues in the sample pan or the DSC cell can cause a shifting baseline.[10] Ensure pans are scrupulously clean and handle them with tweezers to avoid transferring oils from your fingers.[10]
Improperly Sealed Pan: If you are analyzing a volatile sample, an improperly sealed or non-hermetic pan can allow the sample to evaporate, causing a sloping baseline.[10]
Mismatched Pans: The sample and reference pans must have very similar masses. A significant mass difference can lead to baseline slope.
Q7: I see an unexpected peak in my DSC curve. How do I determine what it is?
A7: Unexpected peaks can be confusing, but a systematic approach can help identify their origin.
Correlate with TGA: Run a TGA experiment on the same material under the same conditions (heating rate, atmosphere). If a weight loss occurs in the TGA at the same temperature as the DSC peak, the event is likely a decomposition, dehydration, or solvent loss.
Check for Polymorphism: The peak could represent a polymorphic transition (a change in crystal structure). Rerunning the sample after the initial heating and cooling cycle can often confirm this. If the peak disappears or shifts, it was likely a feature of the initial crystal form.
Consider Impurities: Impurities can have their own distinct melting peaks.[11] If the peak is small and sharp, it could be a low-level impurity. Techniques like HPLC can be used to confirm purity.[2]
Q8: Why are my melting point results from DSC inaccurate or showing a broad peak?
A8: Inaccurate or broad melting endotherms can compromise the quality of your data.
Purity of the Sample: Impurities broaden the melting range and depress the melting point. Ensure your sample is of high purity.
Heating Rate: A high heating rate can lead to thermal lag, artificially increasing the observed melting point and broadening the peak. A slower heating rate (e.g., 1-5 °C/min) provides better resolution.
Instrument Calibration: The DSC's temperature and enthalpy scales must be accurately calibrated using certified reference materials (e.g., Indium).
Sample Packing: Poor thermal contact between the sample and the bottom of the pan can lead to broad, irregular peaks. Ensure the sample is pressed into a thin, even layer.
Logical Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for investigating the thermal stability of a new compound.
Caption: A logical workflow for thermal stability analysis.
Part 4: Experimental Protocols
These protocols provide a starting point for typical TGA and DSC analyses. Parameters should be optimized for your specific compound and instrument.
Protocol 1: Standard TGA for Decomposition Profiling
Instrument Preparation: Ensure the TGA is clean and the balance has been tared.
Crucible Selection: Select an appropriate crucible (e.g., platinum or ceramic) and weigh it.
Sample Preparation: Place 5-10 mg of the finely ground sample into the crucible. Record the exact mass.
Instrument Setup:
Place the crucible onto the TGA balance mechanism.
Set the purge gas (typically high-purity nitrogen) to the desired flow rate (e.g., 50 mL/min).
Program the temperature profile:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
Data Acquisition: Begin the experiment and record the mass loss as a function of temperature.
Data Analysis: Determine the onset temperature of decomposition and quantify mass loss steps.
Protocol 2: Standard DSC for Melting Point and Transitions
Instrument Preparation: Ensure the DSC cell is clean and the instrument is calibrated.
Crucible Selection: Select aluminum pans for samples stable below 600 °C.
Sample Preparation:
Weigh 2-5 mg of the sample into a DSC pan.
Securely crimp a lid onto the pan. Use a hermetic pan if the sample is volatile.
Prepare an identical empty, sealed pan to use as a reference.
Instrument Setup:
Place the sample pan and the reference pan into the DSC cell.
Set the purge gas (typically nitrogen) at a low flow rate (e.g., 20 mL/min).
Program the temperature profile:
Equilibrate at 25 °C for 3 minutes.
Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at 5 °C/min.
Data Acquisition: Begin the experiment and record the heat flow.
Data Analysis: Determine the onset temperature, peak maximum, and enthalpy (area under the peak) for any thermal events.
Troubleshooting DSC Anomalies: A Decision Tree
This diagram helps diagnose common DSC artifacts.
Caption: A decision tree for troubleshooting common DSC issues.
Part 5: Regulatory Context and Kinetic Analysis
Q9: How does this thermal analysis relate to ICH stability guidelines?
A9: The ICH guidelines, particularly Q1A(R2), mandate stability testing under various conditions (e.g., long-term, intermediate, and accelerated).[3][12] Thermal analysis provides foundational data for these studies.
Stress Testing: TGA and DSC are used in stress testing to determine the intrinsic stability of a molecule and identify likely degradation pathways.[3]
Accelerated Stability: Data from accelerated stability studies (e.g., storing a drug at 40°C / 75% RH) is used to predict shelf-life at normal storage conditions.[12] The degradation kinetics determined from thermal analysis can validate and supplement these studies.[2]
Q10: How can I use TGA/DSC data to predict the shelf-life of my compound?
A10: Predicting shelf-life involves studying the kinetics of degradation. The Arrhenius equation is a fundamental tool for this.[2]
Collect Data: Measure the degradation rate of the compound at several different elevated temperatures using techniques like isothermal TGA or by analyzing samples stored in ovens with HPLC.[2]
Determine Reaction Order: Ascertain whether the degradation follows zero-order, first-order, or another kinetic model.[13] For many solid-state decompositions, first-order kinetics are a reasonable assumption.[13]
Construct Arrhenius Plot: Plot the natural logarithm of the reaction rate constant (ln k) versus the inverse of the absolute temperature (1/T).
Extrapolate: The resulting linear plot can be extrapolated to the intended storage temperature (e.g., 25°C) to find the rate constant at that condition. This rate constant is then used to calculate the time it takes for the drug's potency to fall to a specified limit (e.g., 90%), which defines the shelf-life.
References
4 Troubleshooting Common Errors in DSC Experiments. (2024, March 29). betterceramic.
Thermal Stability Testing for Pharmaceuticals and Advanced M
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass.
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.
Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds. Benchchem.
How to Overcome Common Issues with DSC Sample Pans in Thermal Testing. (2025, October 6). nexacule.
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
Effective Solutions for Common DSC Sample Pan Issues. (2026, February 7). nexacule.
How to Solve Common Problems with Differential Scanning Calorimetry Pans in Your Lab. (2025, June 21). LinkedIn.
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC.
ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy.
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA).
COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA). Jinan Upwell Test Co.,Ltd.
Interpreting Unexpected Events and Transitions in DSC Results. TA Instruments.
KINETICS AND DRUG STABILITY. Pharmapproach.
Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. OUCI.
TGA Data Interpret
Degradation kinetics. (2015, April 20). Slideshare.
Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices.
Mastering TGA Analysis: Avoid These Crucial Errors for Accurate Results! (2023, September 8). YouTube.
How to Interpret a TGA Curve: An Expert Guide. (2025, October 17). Torontech.
Statistical Modelling of Degradation Kinetics and Accelerated Stability Testing for Shelf-Life Prediction of Escitalopram and Clonazepam Tablets. (2025, July 7). Journal of Chemical Health Risks.
A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific.
Technical Support Center: Overcoming Catalyst Poisoning by Amino-nicotinamides
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting catalyst poisoning when using amino-nicotinamides and related N-heterocyclic substrates. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting catalyst poisoning when using amino-nicotinamides and related N-heterocyclic substrates. This guide is designed to help you diagnose, understand, and resolve common issues encountered during catalytic reactions such as cross-coupling, hydrogenation, and C-H functionalization.
PART 1: DIAGNOSIS & INITIAL ASSESSMENT
Before diving into complex solutions, it's critical to confirm that catalyst poisoning is the root cause of your experimental issues.
Frequently Asked Questions: Symptom Checker
Q1: My reaction is sluggish, stalls completely, or gives a very low yield. How do I know if catalyst poisoning is the problem?
A1: The primary indicators of catalyst poisoning by nitrogen-containing compounds like amino-nicotinamides include:
Rapid Drop in Reaction Rate: A noticeable decrease in reaction rate or a complete stop to the reaction (e.g., cessation of hydrogen uptake in hydrogenations) after an initial period of activity.[1][2]
Inconsistent Results: High variability in yield or reaction time between seemingly identical runs.[3]
Formation of Catalyst Black: In palladium-catalyzed reactions, the appearance of black, insoluble palladium particles (palladium black) is a common sign of catalyst deactivation.[4][5]
Need for Harsher Conditions: Requiring significantly higher temperatures, pressures, or catalyst loadings to achieve conversions that were previously possible under milder conditions.[1][4]
Q2: I see some of these signs, but how can I be sure it's the amino-nicotinamide causing the issue?
A2: A simple control experiment can be highly informative.
Control Experiment Protocol:
Set up your standard reaction without the amino-nicotinamide substrate, using a simpler, non-poisoning substrate instead.
In a parallel flask, run the same reaction but add a stoichiometric equivalent of a simple pyridine or nicotinamide molecule.
If the control reaction proceeds cleanly while the pyridine-containing reaction fails, it strongly suggests poisoning by the N-heterocycle is the primary issue.
PART 2: THE MECHANISM - WHY DOES THIS HAPPEN?
Understanding the "why" is crucial for selecting the right "how." The primary culprit in amino-nicotinamide poisoning is the lone pair of electrons on the pyridine nitrogen atom. This lone pair makes the molecule a potent Lewis base.
Transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) are Lewis acids and function by coordinating to reactants at their "active sites."[6] The pyridine nitrogen of the amino-nicotinamide can strongly coordinate to the metal center, effectively blocking these active sites and preventing the desired reactants from binding.[4][7] This forms a stable, inactive complex that takes the catalyst out of the catalytic cycle.
Caption: Mechanism of catalyst deactivation by amino-nicotinamide.
PART 3: TROUBLESHOOTING GUIDES & STRATEGIES
Here we present a series of actionable strategies, from simple adjustments to more advanced solutions, to overcome catalyst poisoning.
Strategy 1: Masking the Poison - The Additive Approach
The logic here is to "protect" the catalyst by temporarily deactivating the poisoning nitrogen atom. This is often the quickest and most cost-effective method to try first.
Q3: Can I add something to the reaction to stop the nitrogen from binding to my catalyst?
A3: Yes. The most common strategy is to add an acid.
Protic Acids: Using a protic solvent like acetic acid or adding a stoichiometric amount of a strong acid (like HCl or H₂SO₄, often as a pyridinium salt) can protonate the pyridine nitrogen.[4][8] The resulting positive charge on the nitrogen significantly reduces its ability to coordinate with the electron-rich metal catalyst.
Lewis Acids: Lewis acids like boronic acids, zinc halides, or aluminum chloride can coordinate to the pyridine nitrogen, effectively shielding it from the catalyst.[9][10][11] This strategy has been shown to accelerate desired reaction steps, such as reductive elimination in cross-coupling reactions, by more than three orders of magnitude in some cases.[10]
Experimental Protocol: Protonation via Acetic Acid Solvent
Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the catalyst (e.g., 5 mol% Pd/C) and your amino-nicotinamide substrate.
Solvent Addition: Instead of a typical aprotic solvent, use glacial acetic acid as the reaction solvent.
Reagent Addition: Add the other reagents as required by your specific protocol.
Execution: Proceed with the reaction (e.g., pressurize with hydrogen for hydrogenation) under the desired temperature and time.
Work-up: Be mindful that the acidic solvent will need to be neutralized during the reaction work-up.
Strategy 2: Strengthening the Catalyst - Ligand & Catalyst Selection
If the additive approach is not successful or compatible with your substrate, the next step is to modify the catalyst itself to be more resistant to poisoning.
Q4: My reaction still fails. Are there better catalysts or ligands to use with N-heterocycles?
A4: Absolutely. The choice of ligand and catalyst type is critical.
Bulky, Electron-Rich Ligands: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands is highly recommended.[3][4][5] These ligands form a protective sphere around the metal center, which sterically hinders the approach of the pyridine nitrogen while still allowing smaller reactants access to the active site.
Resistant Catalyst Types: Rhodium-based catalysts have shown greater resilience to poisoning by nitrogen-containing compounds in certain hydrogenation applications compared to palladium or platinum.[4][8] For reactions involving amines, Ruthenium-based catalysts can also be superior.[12]
Table 1: Ligand & Catalyst Recommendations for Pyridine-Containing Substrates
Strong Pd-NHC bond is less susceptible to displacement by pyridine.
Strategy 3: Optimizing Reaction Conditions
Sometimes, overcoming poisoning is a matter of kinetics and mass transfer. By adjusting reaction parameters, you can favor the desired reaction over the deactivation pathway.
Q5: Can I overcome poisoning just by changing temperature or how I add my reagents?
A5: Yes, optimizing conditions can have a significant impact.
Slow, Continuous Addition: Instead of adding all the amino-nicotinamide at once, use a syringe pump to add it slowly over the course of the reaction. This maintains a very low concentration of the potential poison in the mixture at any given time, extending the catalyst's active lifetime.[3]
Temperature Optimization: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition.[3][5] It is crucial to find the optimal temperature that balances reactivity with catalyst stability. A temperature screen is often a worthwhile experiment.
Increase Catalyst Loading: While not economically ideal, increasing the catalyst loading can sometimes provide enough active sites to compensate for the portion that gets poisoned, allowing the reaction to proceed to completion.[4]
Caption: A logical workflow for troubleshooting catalyst poisoning.
References
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. (n.d.). Benchchem.
Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes. (n.d.). Benchchem.
Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. (n.d.). Benchchem.
Dealing with catalyst poisoning in the hydrogenation for synthesis. (n.d.). Benchchem.
Kondol, S. A., & Biscoe, M. R. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society - ACS Publications.
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC.
Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. (n.d.). PMC.
Solving the Problem of Catalyst Poisoning in Encapsulants. (2024, August 28). GoodGi.
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl). (2019, July 17). PMC.
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (2025, October 17). ChemRxiv.
C–H Functionalization of Amines via Alkene-Derived Nucleophiles through Cooperative Action of Chiral and Achiral Lewis Acid Catalysts: Applications in Enantioselective Synthesis. (2018, July 25). Journal of the American Chemical Society.
Catalyst Poisoning Explained Simply. (2025, November 21). RevisionDojo.
Cycloamination strategies for renewable N-heterocycles. (2020, January 9). ResearchGate.
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (n.d.). Benchchem.
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Altex.
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022, July 1). MDPI.
Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Hiden Analytical.
Lewis acid catalysis. (n.d.). Wikipedia.
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). National Renewable Energy Laboratory.
Lewis Acids. (2026, February 18). ACS GCI Pharmaceutical Roundtable Reagent Guides.
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (n.d.). ResearchGate.
Ru-Catalyzed Hydrogenation–Decarbonylation of Amino Acids to Bio-based Primary Amines. (n.d.). ResearchGate.
Nitrogen poisoning effect on the catalytic cracking of gasoil. (2025, August 7). ResearchGate.
What Is 'Catalyst Poisoning' and How Does It Relate to Fuel Additives? (2025, November 30). Sustainability Directory.
Unlocking the Mystery of Catalyst Poisoning. (2022, August 11). Department of Energy.
Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (2025, April 18). IntechOpen.
Study on ammonia poisoning of Pd system catalyst for CO coupling reaction to diethyl oxalate. (2025, August 7). ResearchGate.
Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation. (n.d.). PMC.
6-Aminonicotinamide Selectively Causes Necrosis in Reactive Astroglia Cells in Vivo. Preliminary Morphological Observations. (1989). PubMed.
Enzyme and Process Development for Production of Nicotinamide. (n.d.). ResearchGate.
Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. (n.d.). DigitalCommons@UMaine.
(PDF) Ru-Based Catalysts for H2 Production from Ammonia: Effect of 1D Support. (2018, November 10). ResearchGate.
Homogeneous catalytic hydrogenation of CO2 – amino acid-based capture and utilization. (2025, May 2). CNR-IRIS.
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-Amino-5-bromo-N-cyclopropylnicotinamide
Authored by: Gemini, Senior Application Scientist Introduction: The Imperative of Unambiguous Structural Elucidation In the landscape of modern drug discovery and development, the precise and unequivocal determination of...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Unambiguous Structural Elucidation
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic entities such as 2-Amino-5-bromo-N-cyclopropylnicotinamide, a compound of interest due to its substituted nicotinamide scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural verification. This guide provides an in-depth, expert analysis of the ¹H NMR spectrum of this molecule. We will dissect the expected spectral features, compare them with relevant analogues to highlight key structural reporters, and provide a robust experimental protocol to ensure the acquisition of high-fidelity data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for daily structural problem-solving.
Predicted ¹H NMR Spectrum: A Positional Analysis
The structure of 2-Amino-5-bromo-N-cyclopropylnicotinamide presents a fascinating interplay of electronic and steric effects, which are directly reflected in its proton NMR spectrum. Each distinct proton environment gives rise to a unique signal, characterized by its chemical shift (δ), multiplicity, and integration.
Structure of 2-Amino-5-bromo-N-cyclopropylnicotinamide:
Based on established principles of NMR spectroscopy and data from related substituted pyridines[1][2][3], a detailed prediction of the ¹H NMR spectrum (in a solvent like DMSO-d₆) is as follows:
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Rationale & Key Couplings
H-6
8.2 - 8.4
Doublet (d)
1H
This proton is ortho to the ring nitrogen and meta to the amide, resulting in a significant downfield shift. It exhibits a small meta coupling (⁴J) to H-4.
H-4
7.9 - 8.1
Doublet (d)
1H
Positioned between the electron-withdrawing bromine and amide groups, this proton is also shifted downfield. It shows meta coupling (⁴J) to H-6.
-NH- (Amide)
8.5 - 8.8
Doublet (d)
1H
The amide proton's chemical shift is concentration and temperature-dependent. It will couple to the cyclopropyl methine proton (H-a), appearing as a doublet (³J).
-NH₂ (Amino)
6.0 - 6.5
Broad Singlet (br s)
2H
Amine protons often appear as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[4] Their chemical shift is highly variable.
H-a (Cyclopropyl CH)
2.8 - 3.0
Multiplet (m)
1H
This methine proton is deshielded by the adjacent amide nitrogen. It will be a complex multiplet due to coupling with the amide NH and the four non-equivalent H-b protons.
H-b (Cyclopropyl CH₂)
0.6 - 0.9
Multiplet (m)
4H
The four methylene protons on the cyclopropyl ring are diastereotopic and will appear in the shielded, upfield region of the spectrum.[5] They couple with each other and with the H-a proton.
Comparative Spectral Analysis: The Power of Analogue Interpretation
To confidently assign the spectrum of our target molecule, a comparison with structurally related compounds is invaluable. This approach allows us to isolate the spectral contributions of specific functional groups. We will consider two key analogues: Nicotinamide and 2-Amino-5-bromo-N,N-dimethylnicotinamide.
Alternative 1: Nicotinamide
Nicotinamide provides the core pyridine-3-carboxamide structure, lacking the amino and bromo substituents and featuring a simple -NH₂ amide. Its spectrum is well-documented.[6][7]
Proton Assignment
δ (ppm, DMSO-d₆)
Multiplicity
H-2
~8.9
Doublet (d)
H-6
~8.7
Doublet (d)
H-4
~8.2
Doublet of Triplets (dt)
H-5
~7.5
Doublet of Doublets (dd)
-CONH₂
~8.0, ~7.5
Broad Singlets (br s)
Comparative Insights:
Aromatic Region Complexity: Nicotinamide shows four distinct signals in the aromatic region, whereas our target molecule shows only two. This immediately confirms the disubstitution pattern on the pyridine ring at positions 2 and 5.
Substituent Effects: The upfield shift of the amino protons (-NH₂) in our target molecule compared to the amide protons of nicotinamide is characteristic.[8] Similarly, the downfield shifts of the remaining ring protons (H-4 and H-6) in our target are consistent with the combined electronic effects of the bromo and cyclopropylamide groups.[1][3]
Alternative 2: 2-Amino-5-bromo-N,N-dimethylnicotinamide
This analogue is an excellent comparison as it shares the same substituted pyridine core but replaces the N-cyclopropyl group with an N,N-dimethyl group.
Proton Assignment
Predicted δ (ppm)
Multiplicity
H-6
~8.1
Doublet (d)
H-4
~7.8
Doublet (d)
-NH₂ (Amino)
~6.1
Broad Singlet (br s)
-N(CH₃)₂
~2.9, ~3.0
Singlets (s)
Comparative Insights:
Confirmation of Cyclopropyl Signals: The most striking difference is the absence of the characteristic upfield multiplets for the cyclopropyl protons and the downfield amide NH doublet. Instead, two singlets for the non-equivalent methyl groups appear around 3.0 ppm. This direct comparison validates the assignment of the signals between 0.6-0.9 ppm and 2.8-3.0 ppm to the cyclopropyl moiety in our target molecule.
Amide NH Signal: The disappearance of the amide NH doublet confirms its assignment in the spectrum of 2-Amino-5-bromo-N-cyclopropylnicotinamide.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key ¹H NMR features, providing a clear comparative overview.
The process of confirming a chemical structure by NMR is a systematic workflow. The following diagram illustrates the key stages, from sample submission to final data interpretation and reporting.
Precision Characterization of 2-Amino-5-bromo-N-cyclopropylnicotinamide: A Comparative LC-MS Guide
Executive Summary: The Characterization Challenge In the synthesis of next-generation kinase inhibitors (particularly BTK and JAK inhibitors), 2-Amino-5-bromo-N-cyclopropylnicotinamide (CAS 959957-96-5) serves as a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Characterization Challenge
In the synthesis of next-generation kinase inhibitors (particularly BTK and JAK inhibitors), 2-Amino-5-bromo-N-cyclopropylnicotinamide (CAS 959957-96-5) serves as a critical scaffold.[1] Its quality directly impacts the efficacy and safety profile of the final drug substance.
Standard HPLC-UV methods often fail to distinguish this compound from its des-bromo impurity (2-amino-N-cyclopropylnicotinamide) or its regioisomeric byproducts due to overlapping chromophores and similar polarity.[1] This guide compares a generic HPLC-UV approach against an optimized LC-MS/MS methodology , demonstrating why mass spectrometric characterization is the non-negotiable standard for this intermediate.
Comparative Analysis: UV vs. LC-MS
The following table summarizes the performance metrics of a standard quality control method versus the recommended high-resolution characterization protocol.
Table 1: Performance Comparison of Characterization Techniques
The most distinct feature of 2-Amino-5-bromo-N-cyclopropylnicotinamide in mass spectrometry is the bromine isotope signature.[1] Unlike non-halogenated impurities, this compound displays a "doublet" molecular ion peak with near-equal intensity at
Absence of this pattern indicates the des-bromo impurity (
178).
A 1:2:1 pattern would indicate a di-bromo impurity (2-amino-3,5-dibromopyridine derivative).[1]
Fragmentation Pathway (MS/MS)
To validate the structure, we utilize Collision-Induced Dissociation (CID).[1] The amide bond connecting the cyclopropyl group is the most labile point.
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
Source Temp: 120°C.
Desolvation Temp: 350°C.
Scan Range:
100 – 600.
Visualizations
Fragmentation Pathway Diagram
The following diagram illustrates the structural logic used to confirm identity via MS/MS.
Method Development Logic
This workflow ensures that the method is robust against common synthesis byproducts.
References
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (2008).[1] Validates the need for rigorous impurity profiling in pharmaceutical intermediates.
Holčapek, M., et al. Mass Spectrometry in the Analysis of Organic Compounds. (2012).[1][4] Provides foundational rules for halogen isotope patterns in ESI-MS.
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).[1] Establishes the framework for specificity and detection limits in method validation.
Sigma-Aldrich. 2-Amino-5-bromo-N,N-dimethylnicotinamide Product Specification. (Reference for structural analog characterization). [1]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-Nicotinamide Derivatives
In the landscape of medicinal chemistry and drug development, 5-halonicotinamide derivatives serve as pivotal building blocks. The halogen atom at the C5 position of the pyridine ring is not merely a substituent but a ve...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and drug development, 5-halonicotinamide derivatives serve as pivotal building blocks. The halogen atom at the C5 position of the pyridine ring is not merely a substituent but a versatile synthetic handle, enabling the construction of complex molecular architectures through various cross-coupling reactions. The choice between a bromo or a chloro derivative at this position is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide offers an in-depth comparison of the reactivity of 5-bromo- versus 5-chloro-nicotinamide derivatives, providing researchers with the foundational knowledge and practical data needed to make informed strategic decisions in their synthetic campaigns.
The Theoretical Basis: Why Halogen Choice Matters
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C, C-N, and C-O bond formation—is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The established reactivity trend is I > Br > Cl > F .[1][2] This hierarchy is a direct consequence of two interconnected electronic factors: Carbon-Halogen Bond Dissociation Energy (BDE) and the kinetics of the oxidative addition step.
Carbon-Halogen Bond Dissociation Energy (BDE)
The C-X bond must be cleaved during the reaction. The energy required for this cleavage is the Bond Dissociation Energy. The C-Br bond is inherently weaker and longer than the C-Cl bond.
Computational studies on halo-heterocycles confirm this trend, showing that C-Cl BDEs are consistently higher than C-Br BDEs by an average of about 7.5 kcal/mol.[4] This lower BDE for the C-Br bond means less energy is required to break it, rendering 5-bromo-nicotinamide derivatives more reactive.[2][5]
The Rate-Determining Step: Oxidative Addition
In many palladium-catalyzed cross-coupling cycles, the first and often rate-determining step is the oxidative addition of the aryl halide to the electron-rich Pd(0) catalyst.[6][7][8] During this step, the Pd(0) center inserts itself into the C-X bond, forming a Pd(II) intermediate. The propensity for an aryl halide to undergo this step follows the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[9][10][11]
Because the C-Br bond is weaker and more polarizable, 5-bromo-nicotinamide derivatives undergo oxidative addition much more readily and under milder conditions than their 5-chloro counterparts.[2] Activating the stronger C-Cl bond often necessitates more forcing conditions, such as higher temperatures, stronger bases, or more specialized, highly active catalyst systems.[2][8]
Caption: Relationship between BDE, Oxidative Addition, and Reactivity.
Performance in Key Cross-Coupling Reactions
The theoretical differences in reactivity are clearly manifested in the practical outcomes of widely used synthetic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and a boronic acid or ester, is a workhorse in pharmaceutical synthesis.[10][12] When comparing 5-bromo- and 5-chloro-nicotinamides, the bromo derivative is consistently the more reliable substrate.
5-Bromo-nicotinamide derivatives typically react under standard conditions using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine ligands. In contrast, the coupling of 5-chloro-nicotinamide derivatives often requires more sophisticated and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to achieve comparable yields.[13][14] These advanced ligands are designed to facilitate the challenging oxidative addition of the C-Cl bond.[13]
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 5-Halopyridine Derivatives
Note: Data from closely related analogs are used to illustrate the general reactivity trends.
As the data suggests, while high yields are achievable for chloro-pyridines, it often requires specialized (and more expensive) ligands like SPhos or novel catalysts like PXPd2, which was specifically developed for this type of challenging substrate.[14][17]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling an aryl halide with an amine.[18][19] Similar to the Suzuki reaction, the reactivity hierarchy holds, with aryl bromides being significantly more reactive than aryl chlorides.[11]
For 5-bromo-nicotinamide derivatives, a wide range of first and second-generation phosphine ligands (e.g., P(t-Bu)₃, BINAP, DPPF) can effectively catalyze the amination.[18] To achieve efficient coupling with 5-chloro-nicotinamide derivatives, particularly with less nucleophilic amines, highly active and sterically hindered biarylphosphine ligands (the "Buchwald ligands") are generally required.[11] The use of stronger bases like NaOtBu or LHMDS is also more common for chloro substrates.[11][20]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
The development of catalyst systems like the GPhos-supported palladium pre-catalyst has enabled the coupling of challenging heteroaryl chlorides under milder conditions, accommodating more sensitive functional groups.[21]
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a key transformation for accessing internal alkynes.[22][23] The reactivity order for the halide partner is again I > Br > OTf >> Cl.[23]
5-Bromo-nicotinamides undergo Sonogashira coupling smoothly under standard conditions, typically using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or diisopropylamine.[23][24] In contrast, Sonogashira couplings of 5-chloro-nicotinamides are notoriously difficult. They often fail completely under standard conditions or require significantly higher temperatures, specialized ligands, or copper-free conditions, as the copper co-catalyst can sometimes inhibit reactions with less reactive chlorides.[22][24]
Table 3: General Reactivity in Sonogashira Coupling
To translate theory into practice, detailed and validated protocols are essential.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol is adapted from literature procedures for challenging chloropyridine substrates, highlighting the use of a highly active catalyst system.[12][16]
To an oven-dried Schlenk tube, add 3-amino-2-chloropyridine, 2-methoxyphenylboronic acid, and K₃PO₄.
Add Pd₂(dba)₃ and SPhos to the tube.
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
Add anhydrous toluene (e.g., 5 mL) via syringe.
Stir the reaction mixture at 100 °C. Monitor progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for cross-coupling.
Visualizing the Catalytic Cycle
The heart of these transformations is the palladium catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion and Strategic Recommendations
The choice between a 5-bromo- and a 5-chloro-nicotinamide derivative is a classic trade-off between reactivity and cost.
Choose 5-Bromo-Nicotinamide Derivatives for:
Rapid Synthesis & Library Generation: Reactions are generally faster, more reliable, and proceed under milder conditions, making them ideal for generating diverse compound libraries for structure-activity relationship (SAR) studies.
Sensitive Substrates: The milder conditions required are more compatible with delicate functional groups elsewhere in the molecule.
Initial Route Scouting: Their high reactivity makes them excellent starting points for exploring new synthetic routes and establishing proof-of-concept.
Choose 5-Chloro-Nicotinamide Derivatives for:
Large-Scale Synthesis & Cost-Effectiveness: Chloro-aromatics are often significantly cheaper than their bromo counterparts, making them the preferred choice for process chemistry and large-scale manufacturing where cost per gram is a critical factor.
When Optimization is Feasible: If the synthetic route is well-established and the higher temperatures and more expensive catalysts can be justified by the lower starting material cost, the chloro-derivative is a viable option.
Ultimately, the decision rests on a careful analysis of the project's goals. For early-stage discovery, the higher reactivity and reliability of the 5-bromo derivative often outweigh its higher cost. For late-stage development and manufacturing, the economic advantages of the 5-chloro analog may necessitate the investment in process optimization to overcome its inherent lower reactivity.
References
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
Espinet, P., & Echavarren, A. M. (2004). The Mizoroki-Heck Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
van der Boom, M. E., & Milstein, D. (2003). Cyclometalated Phosphine-Based Pincer Complexes: Mechanistic Insight in Catalysis and Novel Applications. Chemical Reviews, 103(5), 1759-1792. [Link]
Fairlamb, I. J. S. (2010). Palladium-catalysed cross-coupling reactions: a Nobel Prize-winning synthetic methodology. Johnson Matthey Technology Review, 54(4), 235-241. [Link]
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
Bryant, J. R., Tseitlin, M., & Cundari, T. R. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 29(21), 5307-5316. [Link]
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com. [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. [Link]
Ashenhurst, J. (2018, January 19). How Orbital Hybridization Affects Bond Strengths. Master Organic Chemistry. [Link]
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Molnár, Á. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(12), 1438. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Bond Energies. [Link]
Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131-3134. [Link]
A Technical Guide to the Structural Validation of N-cyclopropylnicotinamide using Infrared Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison and...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison and technical protocol for the structural validation of N-cyclopropylnicotinamide, a key intermediate and pharmacophore in various developmental compounds, using Fourier-transform infrared (FTIR) spectroscopy. We will explore the theoretical underpinnings of its IR spectrum, compare it with related structures, and provide a detailed experimental workflow for its characterization.
The Critical Role of IR Spectroscopy in Amide Structural Elucidation
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For a molecule like N-cyclopropylnicotinamide, which contains a secondary amide, a pyridine ring, and a cyclopropyl group, IR spectroscopy provides a unique "fingerprint" that can confirm the presence and connectivity of these key functional groups. The energy of absorbed infrared radiation corresponds to the energy of specific molecular vibrations, such as stretching and bending of bonds. The position, intensity, and shape of the absorption bands in an IR spectrum are directly related to the molecule's functional groups and overall structure.[1]
N-cyclopropylnicotinamide is a secondary amide. Secondary amides are characterized by several key vibrational modes that are readily identifiable in an IR spectrum. These include the N-H stretch, the C=O stretch (Amide I band), and the N-H in-plane bend coupled with the C-N stretch (Amide II band).[2][3] The presence and specific wavenumbers of these bands provide strong evidence for the secondary amide moiety.
Deconstructing the Expected IR Spectrum of N-cyclopropylnicotinamide
To validate the structure of N-cyclopropylnicotinamide, we must analyze its IR spectrum for the characteristic absorption bands of its three core components: the secondary amide, the pyridine ring, and the cyclopropyl group.
N-H Stretching: As a secondary amide, N-cyclopropylnicotinamide will exhibit a single, moderately intense N-H stretching vibration. In a dilute solution, this "free" N-H stretch is typically observed in the range of 3500-3400 cm⁻¹.[2] In the solid state or in concentrated solutions, hydrogen bonding can cause this band to broaden and shift to a lower frequency, typically in the 3330-3060 cm⁻¹ region.[2]
Amide I Band (C=O Stretching): All amides display a strong absorption band due to the C=O stretching vibration, known as the Amide I band. For open-chain secondary amides in the solid state, this band appears near 1640 cm⁻¹.[2] In dilute solution, the frequency shifts higher, to the 1700-1680 cm⁻¹ range.[2] The conjugation of the carbonyl group with the pyridine ring in N-cyclopropylnicotinamide is expected to lower this frequency compared to a non-conjugated amide.
Amide II Band (N-H Bending and C-N Stretching): Acyclic secondary amides in the solid state show a characteristic Amide II band between 1570-1515 cm⁻¹.[2] This band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is a key indicator of a secondary amide linkage.[2][3] In dilute solutions, this band is found in the 1550-1510 cm⁻¹ region.[2]
The pyridine ring, an aromatic heterocycle, has a set of characteristic vibrational modes. These include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands in the 3100-3000 cm⁻¹ region.[1][4]
C=C and C=N Stretching: A series of medium to strong bands in the 1640-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.[1] For pyridine itself, characteristic bands are observed around 1580 cm⁻¹, 1570 cm⁻¹, 1480 cm⁻¹, and 1435 cm⁻¹. The exact positions can be influenced by substitution.
The cyclopropyl group possesses unique vibrational modes due to its strained ring structure.
C-H Stretching: The C-H stretching vibrations of a cyclopropyl ring are typically found at slightly higher wavenumbers than those of alkanes, often appearing in the 3100-3000 cm⁻¹ region, potentially overlapping with the aromatic C-H stretches.[5]
Ring Vibrations ("Breathing" and Deformation): The cyclopropyl ring exhibits characteristic skeletal vibrations. A key diagnostic band is often observed around 1020-1000 cm⁻¹ due to ring deformation.[5] Another characteristic, though sometimes weak, band can be found near 3080 cm⁻¹.
Comparative Analysis: N-cyclopropylnicotinamide vs. Nicotinamide
A useful comparison can be made with the IR spectrum of nicotinamide, the parent primary amide. Nicotinamide, having a primary amide group (-CONH₂), will show two N-H stretching bands (asymmetric and symmetric) in the 3350-3180 cm⁻¹ range for solid samples, in contrast to the single N-H stretch of N-cyclopropylnicotinamide.[2] Furthermore, the Amide II band in primary amides, which is due to N-H bending, appears around 1620-1590 cm⁻¹.[2] The absence of the second N-H stretching band and the shift in the Amide II band are clear distinguishing features.
Vibrational Mode
Expected Wavenumber (cm⁻¹) for N-cyclopropylnicotinamide
Table 1: Predicted IR Absorption Frequencies for N-cyclopropylnicotinamide and Comparison with Nicotinamide.
Experimental Protocol for IR Spectrum Acquisition
The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of N-cyclopropylnicotinamide using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples.
Instrumentation:
Fourier-Transform Infrared (FTIR) Spectrometer
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Procedure:
Instrument Preparation:
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
Run a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Sample Preparation:
Place a small amount of solid N-cyclopropylnicotinamide powder onto the center of the ATR crystal.
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
Collect the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
The spectral range should be set from 4000 to 400 cm⁻¹.
Data Processing:
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Perform an ATR correction if necessary, although for qualitative identification, the uncorrected spectrum is often sufficient.
Label the significant peaks with their corresponding wavenumbers.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of N-cyclopropylnicotinamide using IR spectroscopy.
A flowchart outlining the key steps in the structural validation of N-cyclopropylnicotinamide using IR spectroscopy.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural validation of N-cyclopropylnicotinamide. By systematically analyzing the spectrum for the characteristic absorption bands of the secondary amide, pyridine ring, and cyclopropyl moieties, researchers can confidently confirm the identity and purity of their synthesized compound. The comparison with the spectrum of nicotinamide further strengthens the assignment by highlighting the key differences between a primary and a secondary amide. The experimental protocol provided offers a straightforward and reliable method for obtaining high-quality data. This comprehensive approach, combining theoretical understanding with practical application, ensures the scientific integrity of research and development involving this important chemical entity.
References
Shaw, D. J., Frederix, P. W. J. M., & Hunt, N. T. (2013). Infrared spectroscopy of nicotinamide adenine dinucleotides in one and two dimensions. The Journal of Physical Chemistry B, 117(51), 16468–16478. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623–625. [Link]
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Bioactivity Comparison of N-Cyclopropyl vs. N-Ethyl Nicotinamide Analogs: A Guide to SAR Optimization
The substitution of the amide nitrogen in nicotinamide and related pharmacophores represents a critical inflection point in small-molecule lead optimization. While the linear N-ethyl group offers synthetic tractability a...
Author: BenchChem Technical Support Team. Date: March 2026
The substitution of the amide nitrogen in nicotinamide and related pharmacophores represents a critical inflection point in small-molecule lead optimization. While the linear N-ethyl group offers synthetic tractability and moderate lipophilicity, the N-cyclopropyl group has emerged as a privileged structural modification. This guide provides an objective, data-driven comparison of N-cyclopropyl versus N-ethyl analogs, detailing how this subtle geometric shift dictates target affinity, conformational dynamics, and metabolic clearance across multiple therapeutic contexts.
Mechanistic Rationale: The Causality of Substitution
To understand the divergent bioactivity of these two substituents, we must analyze their physicochemical and electronic properties:
Conformational Restriction & Entropic Penalty: The N-ethyl group is highly flexible, rapidly sampling multiple rotamers in aqueous solution. Forcing this flexible chain into a rigid binding pocket incurs a significant entropic penalty. Conversely, the N-cyclopropyl group is conformationally restricted. Furthermore, the C-C bonds in the cyclopropyl ring possess high p-character (bent "banana bonds"), granting them partial
-character. This allows the cyclopropyl ring to engage in unique dispersive and weak CH- interactions with aromatic residues in the target pocket[1].
Metabolic Shielding (CYP450 Resistance): N-ethyl groups are classic metabolic liabilities, highly susceptible to Cytochrome P450-mediated
-oxidation, which leads to rapid N-dealkylation and high intrinsic clearance (). In contrast, the -protons of a cyclopropyl ring reside in bonds with unusually high s-character. This significantly increases the C-H bond dissociation energy, making it highly resistant to hydrogen abstraction by CYP enzymes, effectively blocking oxidative metabolism[2].
Comparative Bioactivity Data
The superiority of the N-cyclopropyl substitution over the N-ethyl substitution is well-documented across diverse drug targets, including Protein-Protein Interactions (PPIs), kinase/enzyme dual inhibitors, and anti-malarial agents.
of nicotinamide analogs disrupting PPIs (e.g., -Catenin/BCL9).
Reagent Preparation: Prepare assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).
Protein & Probe Complex: Incubate 10 nM of His-tagged
-catenin with 10 nM of biotinylated tracer ligand (e.g., Biotin-ZW4864) for 30 minutes at room temperature (RT)[1].
Compound Titration: Add the N-ethyl or N-cyclopropyl analogs in a 12-point dose-response series (ranging from 100
to 0.05 , 3-fold dilutions). Incubate for 1 hour at RT.
Bead Addition (Light Sensitive): Under subdued lighting, add 5
of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.
Validation Check (The Hook Effect): Ensure the concentrations of the biotinylated probe and His-tagged protein are strictly below the binding capacity of the beads to prevent signal quenching (the "hook effect").
Detection: Incubate for 1 hour at RT, then read the plate on an EnVision multilabel reader (Excitation: 680 nm; Emission: 520-620 nm). Calculate
using a 4-parameter logistic regression.
Protocol B: Human Liver Microsome (HLM) Stability Assay (Metabolic Clearance)
Purpose: To determine the intrinsic clearance (
) and verify the metabolic shielding of the N-cyclopropyl group.
System Setup: Prepare a 1 mL reaction mixture containing 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM
.
Pre-incubation: Spike the test compound (N-ethyl or N-cyclopropyl analog) to a final concentration of 1
. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Time-Course Quenching: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50
aliquots and immediately quench in 150 of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate
using the formula: , where V is the incubation volume and M is the microsomal protein mass[2].
SAR Optimization Workflow
SAR workflow comparing N-ethyl and N-cyclopropyl analogs via affinity and clearance assays.
References
Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC. National Institutes of Health (NIH).[Link]
Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society (ACS).[Link]
Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - MDPI. Multidisciplinary Digital Publishing Institute (MDPI).[Link]
Part 1: The Mechanistic Challenge (Causality in Brominated Pyridine Analysis)
High-Precision Elemental Analysis (CHNS) Standards and Methodologies for Brominated Pyridine Derivatives Brominated pyridine derivatives are indispensable building blocks in pharmaceutical and agrochemical synthesis. How...
Author: BenchChem Technical Support Team. Date: March 2026
High-Precision Elemental Analysis (CHNS) Standards and Methodologies for Brominated Pyridine Derivatives
Brominated pyridine derivatives are indispensable building blocks in pharmaceutical and agrochemical synthesis. However, determining their exact elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) presents a dual challenge for analytical chemists. First, the pyridine ring is a highly refractory nitrogen heterocycle, resisting complete combustion. Second, the high mass fraction of bromine generates corrosive byproducts that can poison catalysts and skew nitrogen quantification[1].
This guide objectively compares calibration standards and combustion methodologies, providing a field-proven, self-validating framework for the accurate CHN analysis of these complex compounds.
When a brominated pyridine undergoes flash combustion at ~1000 °C, it releases
, , , and significant quantities of and . If these halogenated gases are not intercepted, they pass into the reduction tube. Here, they react with the copper (Cu) catalyst, forming copper(II) bromide (). This "poisoning" drastically reduces the catalyst's ability to reduce to , leading to artificially low nitrogen readings and severe baseline drift in the Thermal Conductivity Detector (TCD)[1][2].
Furthermore, the robust aromatic nature of the pyridine ring requires an extended dynamic oxygen dosing phase to prevent the formation of refractory carbon soot. If the oxygen dose is insufficient, carbon and nitrogen yields will artificially drop[3].
Part 2: Comparison of Calibration Reference Standards
Standardizing the elemental analyzer requires reference materials that accurately reflect the analytical demands of the sample. Using a standard that lacks halogens can lead to a false sense of security, as it will not validate the capacity of the halogen scrubbers.
Table 1: Performance Comparison of CHN Calibration Standards for Halogenated Matrices
Reference Standard
Elemental Composition
Matrix Matching
Scrubber Validation
Field-Proven Recommendation
BBOT
C, H, N, O, S
Poor (No Halogens)
None
Use only for initial baseline calibration of the TCD.
Sulfanilamide
C, H, N, O, S
Poor (No Halogens)
None
Excellent for N-response calibration, but fails to mimic Br interference.
4-Bromobenzoic Acid
C, H, O, Br
Moderate (Lacks N)
High
Useful for testing halogen scrubber capacity prior to sample runs.
Brominated Pyridine CRMs
C, H, N, Br
Excellent
High
Optimal. Validates both refractory N combustion and Br scrubbing simultaneously.
Part 3: Comparison of Combustion Tube Methodologies
To counteract bromine interference, the combustion tube must be packed with specialized scrubbing reagents. The objective is to trap the halogens as stable solid salts before they reach the reduction zone[4][5].
Table 2: Combustion Tube Packing Configurations
Configuration
Active Reagents
Mechanism of Action
Suitability for Brominated Pyridines
Standard Organic
+
General oxidation of C and H.
Poor. Halogens pass through, poisoning the Cu reduction tube[2].
Excellent. Highly efficient for heavily polybrominated derivatives.
Part 4: Visualizing the Halogen-Scrubbed Analytical Workflow
The following diagram illustrates the self-validating gas flow system required to isolate bromine and accurately quantify C, H, and N.
Figure 1: Gas flow and halogen scrubbing mechanism in a CHN analyzer for brominated compounds.
Part 5: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your elemental data, implement this step-by-step methodology. This protocol utilizes silver vanadate to dynamically trap bromine while ensuring the complete combustion of the refractory pyridine ring.
Step 1: Instrument Preparation and Tube Packing
Pack the quartz combustion tube sequentially: insert a layer of quartz wool, followed by Chromium Oxide (
) for primary oxidation, and a 40-50 mm layer of granular Silver Vanadate () or Silver Tungstate on Magnesium Oxide ()[2][6].
Pack the reduction tube with high-purity Copper (Cu) wire.
Purge the system with ultra-high-purity Helium carrier gas and bring the combustion furnace to 1000 °C and the reduction furnace to 650 °C.
Step 2: Matrix-Matched Calibration and Validation
Run a blank (empty tin capsule) to establish the TCD baseline.
Weigh 2-3 mg of a Certified Reference Material (CRM) containing both nitrogen and bromine (e.g., a certified brominated pyridine standard) into an ultra-lightweight tin capsule. Lightweight capsules reduce swarf build-up and provide more available oxygen for the refractory sample[6].
Analyze the CRM. The recovered N value must be within ±0.3% of the theoretical value. If the N value is low, the halogen scrubber may be exhausted, or the oxygen dose is insufficient.
Step 3: Sample Encapsulation and Combustion
Weigh 2.0 to 2.5 mg of the brominated pyridine derivative into an ultra-lightweight tin capsule. Crimp tightly to exclude atmospheric nitrogen.
Initiate the run. Program the analyzer to deliver an extended dynamic oxygen dose (add an extra 2-3 seconds to the standard
fill time) to overcome the refractory nature of the pyridine ring[3].
The sample drops into the 1000 °C zone. The tin capsule triggers a highly exothermic flash combustion (reaching ~1800 °C locally), breaking down the pyridine ring.
Step 4: Scrubbing and Data Acquisition
The carrier gas sweeps the combustion products through the
layer. Bromine gases react to form solid , permanently embedding in the matrix[5].
The purified gas stream (
, , ) enters the reduction tube, where is reduced to .
The gases are separated via the GC column and quantified by the TCD.
Causality Check: Monitor the Silver Vanadate layer visually between runs. It will change color as it absorbs halogens. Replace the combustion tube when the color change approaches the end of the scrubber bed to prevent sudden Cu catalyst poisoning[5].
References
Characterization of Some Real Mixed Plastics from WEEE: A Focus on Chlorine and Bromine Determination by Different Analytical Methods. MDPI. URL:[Link]
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. URL: [Link]
Standard Operating Procedure for Determination of Dissolved Organic Carbon (NPOC), Total Organic Carbon, and Dissolved Inorganic. UMCES. URL: [Link]
A Comparative Benchmarking Guide to the Synthesis of 2-Amino-5-bromo-N-cyclopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of potential synthetic routes for the preparation of 2-Amino-5-bromo-N-cyclopropylnicotinamide, a substituted nic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 2-Amino-5-bromo-N-cyclopropylnicotinamide, a substituted nicotinamide derivative of interest in medicinal chemistry and drug discovery. The strategic disassembly of the target molecule reveals two primary retrosynthetic pathways, each with distinct advantages and challenges. This document offers an in-depth examination of these routes, supported by established chemical principles and experimental data from analogous transformations, to inform strategic decisions in synthetic planning and process development.
Introduction to the Target Molecule
2-Amino-5-bromo-N-cyclopropylnicotinamide is a heterocyclic compound featuring a pyridine core substituted with an amino group, a bromine atom, and an N-cyclopropylcarboxamide. This arrangement of functional groups suggests potential applications as a scaffold in the development of novel therapeutic agents. The strategic selection of a synthetic route is paramount to ensure efficient and scalable production for further investigation.
Retrosynthetic Analysis and Proposed Routes
Two logical and convergent synthetic strategies are proposed and benchmarked:
Route A: Late-Stage Amide Coupling. This approach focuses on the initial construction of the functionalized pyridine ring, 2-amino-5-bromonicotinic acid, followed by a final amide bond formation with cyclopropylamine.
Route B: Pyridine Ring Modification of a Precursor Amide. This strategy involves the initial synthesis of a precursor, 2-chloro-N-cyclopropylnicotinamide, followed by sequential amination and bromination to install the remaining functional groups on the pyridine ring.
Route A: Late-Stage Amide Coupling
This synthetic pathway prioritizes the early assembly of the core pyridine structure, deferring the introduction of the cyclopropylamine moiety to the final step.
Conceptual Workflow for Route A
Caption: Conceptual workflow for the synthesis via a late-stage amide coupling approach.
Detailed Synthesis and Mechanistic Considerations
Step 1: Synthesis of 5-Bromonicotinic Acid
The initial step involves the electrophilic bromination of nicotinic acid. A common and effective method is the direct bromination in the presence of thionyl chloride and a catalytic amount of iron powder.[1][2]
Reaction: Nicotinic acid is treated with bromine in thionyl chloride with an iron catalyst.
Mechanism: The Lewis acid catalyst, generated in situ from iron and bromine, activates the pyridine ring towards electrophilic substitution. Thionyl chloride may also play a role in activating the starting material.
Experimental Insights: This reaction typically requires heating, and the product precipitates upon adjusting the pH of the reaction mixture after workup.[1][2]
Step 2: Synthesis of 2-Amino-5-bromonicotinic Acid
The introduction of the amino group at the 2-position of the pyridine ring can be a challenging transformation. A plausible approach involves a nucleophilic aromatic substitution (SNAAr) reaction on a 2-chloro precursor, which would necessitate an additional step to convert the 5-bromonicotinic acid to 2-chloro-5-bromonicotinic acid. A more direct, albeit potentially lower-yielding, method could involve directed amination. For the purpose of this guide, we will consider the synthesis from a commercially available or readily synthesized 2-aminonicotinic acid, followed by bromination. However, the selective bromination at the 5-position in the presence of an activating amino group requires careful control of reaction conditions to avoid over-bromination.
A more robust approach would be the amination of 2-chloro-5-bromonicotinic acid. Microwave-assisted amination of 2-chloronicotinic acids with various amines has been shown to be effective and environmentally friendly.[3][4]
Step 3: Amide Coupling with Cyclopropylamine
The final step is the formation of the amide bond between 2-amino-5-bromonicotinic acid and cyclopropylamine. This transformation is a cornerstone of medicinal chemistry and is typically achieved using coupling reagents to activate the carboxylic acid.[5]
Coupling Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[6][7] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[7]
Additives: To improve reaction efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are often included.[8][9]
Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), at room temperature.
Experimental Protocol: Amide Coupling
Dissolve 2-amino-5-bromonicotinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
Add cyclopropylamine (1.5 eq) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography or recrystallization.
Route B: Pyridine Ring Modification of a Precursor Amide
This alternative strategy involves the early formation of the N-cyclopropylnicotinamide and subsequent functionalization of the pyridine ring.
Conceptual Workflow for Route B
Caption: Conceptual workflow for the synthesis via modification of a precursor amide.
Detailed Synthesis and Mechanistic Considerations
Step 1: Synthesis of 2-Chloro-N-cyclopropylnicotinamide
This initial step involves the amide coupling of commercially available 2-chloronicotinic acid with cyclopropylamine. The same coupling methodologies described in Route A (e.g., using EDC/HOBt) are applicable here. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with cyclopropylamine.
Step 2: Amination of 2-Chloro-N-cyclopropylnicotinamide
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of the amino group by reacting the intermediate with an ammonia source.
Reagents: Aqueous or gaseous ammonia, or a protected amine followed by deprotection, can be used.
Reaction Conditions: This reaction often requires elevated temperatures and pressures (e.g., in a sealed tube or autoclave) to proceed at a reasonable rate. Microwave-assisted conditions can also be employed to accelerate the reaction.[3][4]
Step 3: Bromination of 2-Amino-N-cyclopropylnicotinamide
The final step is the regioselective bromination of the electron-rich 2-aminopyridine ring at the 5-position.
Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings.[10] It is generally easier to handle than liquid bromine.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or DMF. The reaction is often performed at or below room temperature to control selectivity and minimize the formation of di-brominated byproducts.
Safety: NBS is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated area.[11][12][13][14][15]
Experimental Protocol: Bromination with NBS
Dissolve 2-Amino-N-cyclopropylnicotinamide (1.0 eq) in acetonitrile.
Cool the solution to 0 °C in an ice bath.
Add NBS (1.05 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
Upon completion, remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Wash the organic layer with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography.
Comparative Analysis of Synthetic Routes
Feature
Route A: Late-Stage Amide Coupling
Route B: Pyridine Ring Modification
Starting Materials
Nicotinic Acid, Cyclopropylamine
2-Chloronicotinic Acid, Cyclopropylamine
Number of Steps
3
3
Key Intermediates
2-Amino-5-bromonicotinic acid
2-Chloro-N-cyclopropylnicotinamide
Potential Yield
Potentially lower due to challenges in the synthesis of the trisubstituted nicotinic acid.
May offer higher overall yield due to more reliable transformations.
Purification
Purification of the polar 2-amino-5-bromonicotinic acid may be challenging.
Intermediates are generally less polar and may be easier to purify by standard chromatographic methods.
Scalability
The synthesis of the key intermediate may pose scalability challenges.
The individual steps are generally scalable, although the amination step may require specialized equipment (e.g., a pressure reactor).
Safety & Handling
Involves the use of bromine and thionyl chloride in early steps.
Utilizes NBS, which is generally safer to handle than liquid bromine. The amination step may require high pressure.
Conclusion and Recommendation
Both Route A and Route B present viable strategies for the synthesis of 2-Amino-5-bromo-N-cyclopropylnicotinamide.
Route B is likely the more practical and efficient approach for laboratory-scale synthesis and initial scale-up. The starting materials are readily available, and the individual transformations (amide coupling, amination, and bromination) are well-established and generally high-yielding. The purification of the intermediates is also anticipated to be more straightforward.
Route A, while conceptually simple, hinges on the efficient synthesis of the key intermediate, 2-amino-5-bromonicotinic acid. The selective functionalization of the pyridine ring to achieve this intermediate in high yield could be challenging and may require significant optimization.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability of starting materials and intermediates, the desired scale of production, and the in-house expertise and equipment. However, based on the analysis of established chemical literature, Route B offers a more robust and predictable pathway to the target molecule.
References
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Isidro-Llobet, A., et al. (2015). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Sustainable Chemistry & Engineering, 3(10), 2462-2468. [Link]
Acme Synthetic Chemicals. N-bromosuccinimide Safety Data Sheet. [Link]
Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]
Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
ResearchGate. (PDF) ChemInform Abstract: Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. [Link]
R Discovery. Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. [Link]
Comprehensive Guide to the Proper Disposal of 2-Amino-5-bromo-N-cyclopropylnicotinamide
This document provides a detailed protocol for the safe handling and disposal of 2-Amino-5-bromo-N-cyclopropylnicotinamide. As a halogenated aromatic amide, this compound requires specific disposal procedures to ensure l...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed protocol for the safe handling and disposal of 2-Amino-5-bromo-N-cyclopropylnicotinamide. As a halogenated aromatic amide, this compound requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The following guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.
Hazard Assessment and Waste Characterization
The structure contains three key features that dictate its handling and disposal classification:
A Brominated Aromatic Ring: This classifies the compound as a halogenated organic waste . Halogenated wastes are regulated separately from non-halogenated wastes and typically require high-temperature incineration for complete destruction.[1][2]
An Amine Group (-NH2): This functional group can impart basicity and specific reactivity.
A Nicotinamide Core: This nitrogen-containing heterocyclic structure can produce toxic oxides of nitrogen (NOx) upon combustion, in addition to carbon oxides and hydrogen bromide.[3]
Based on data from structurally similar compounds, 2-Amino-5-bromo-N-cyclopropylnicotinamide must be treated as hazardous waste.[4] Its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
Table 1: Inferred Hazard Profile for 2-Amino-5-bromo-N-cyclopropylnicotinamide
Inhalation of dust should be avoided.[4] Use in a well-ventilated area is mandatory.[7]
| Environmental Hazard | Potentially harmful to aquatic organisms.[4] | Discharge into the environment or sewer systems is strictly prohibited.[5][9] |
Required Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling 2-Amino-5-bromo-N-cyclopropylnicotinamide in any form (solid, solution, or as waste).
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[10][11]
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or punctures before use and consult the manufacturer's recommendations for breakthrough time.[7][10]
Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.[4]
Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[4]
Waste Segregation and Containerization Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible or different classes of waste is a serious safety violation that can lead to dangerous reactions and complicates disposal.[12][13]
Step-by-Step Segregation and Collection:
Identify Waste Streams: Differentiate between the three primary types of waste generated:
Solid Waste: Unused or expired pure 2-Amino-5-bromo-N-cyclopropylnicotinamide.
Liquid Waste: Solutions containing the compound (e.g., from experiments, mother liquors). This waste stream is also classified as Halogenated Organic Waste .
Contaminated Lab Supplies: Items such as gloves, weighing papers, pipette tips, and silica gel that have come into direct contact with the compound.[1]
Select Appropriate Containers:
Use only designated, chemically compatible hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department.[5][9]
For liquid waste, use a sealable carboy or bottle, ensuring the container material is compatible with all components of the solution.[1]
For solid waste and contaminated supplies, use a designated solid waste container, typically a plastic pail or a securely lined drum.[1]
Containers must be kept closed at all times except when adding waste.[14] Leaving a funnel in an open container is a common and serious violation.[14]
Label Containers Correctly: All waste containers must be labeled clearly before any waste is added. The label must include:
The full, unabbreviated chemical name: "2-Amino-5-bromo-N-cyclopropylnicotinamide" . For mixtures, list all constituents and their approximate percentages.[5][14]
The appropriate hazard pictograms (e.g., exclamation mark for irritant).[5]
The accumulation start date (the date the first drop of waste is added).
The name of the Principal Investigator and the laboratory location (building and room number).[5]
Disposal Workflow and Decision Logic
The disposal of 2-Amino-5-bromo-N-cyclopropylnicotinamide follows a structured workflow from the point of generation to its final destruction. This process ensures safety and regulatory adherence at every stage.
Caption: Disposal workflow for 2-Amino-5-bromo-N-cyclopropylnicotinamide waste.
Spill and Emergency Procedures
Accidents can happen, and a clear plan is essential for mitigating risks.
For a Minor Spill of Solid Material:
Alert Personnel: Immediately notify others in the vicinity.[1]
Secure the Area: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
Don Appropriate PPE: Put on your safety goggles, gloves, and lab coat.
Contain and Clean: Gently sweep the spilled solid material to avoid creating dust.[7] Use an inert absorbent material if necessary. Place all contaminated materials into a designated hazardous waste container.[4]
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
For large spills, spills outside of a fume hood, or any spill you are not comfortable cleaning, evacuate the area immediately and contact your institution's EHS emergency line.
Final Disposal Pathway
Under no circumstances should 2-Amino-5-bromo-N-cyclopropylnicotinamide or its waste be disposed of down the drain or in the regular trash.[5][9]
The only acceptable disposal route is through your institution's EHS hazardous waste program.[5] EHS will arrange for collection by a licensed professional waste disposal service.[7][15] The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration, which ensures complete breakdown into less harmful components under controlled conditions.[2]
References
Environmental Health and Safety, Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste.
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
ECHEMI. (n.d.). Nicotinamide SDS, 98-92-0 Safety Data Sheets.
Scimart. (2015, April 16). Nicotinamide - SAFETY DATA SHEET.
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals.
Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
Personal protective equipment for handling 2-Amino-5-bromo-N-cyclopropylnicotinamide
An essential component of modern pharmaceutical development is the safe handling of highly potent, uncharacterized Active Pharmaceutical Ingredient (API) intermediates. 2-Amino-5-bromo-N-cyclopropylnicotinamide (CAS: 781...
Author: BenchChem Technical Support Team. Date: March 2026
An essential component of modern pharmaceutical development is the safe handling of highly potent, uncharacterized Active Pharmaceutical Ingredient (API) intermediates. 2-Amino-5-bromo-N-cyclopropylnicotinamide (CAS: 781642-04-4) is a halogenated pyridine derivative frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors and epigenetic modulators [1].
Because this compound serves as a structural mimic to nicotinamide adenine dinucleotide (NAD/NADP) and contains lipophilic modifications, standard laboratory safety protocols are insufficient. This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling this specific intermediate, ensuring both personnel safety and scientific integrity.
Mechanistic Hazard Profiling: The Causality of Risk
To design an effective safety protocol, we must first understand why 2-Amino-5-bromo-N-cyclopropylnicotinamide requires stringent handling. The hazards are directly tied to its molecular architecture:
The Bromine Atom & Cyclopropyl Group: The addition of a heavy halogen (bromine) and a cycloalkane ring significantly increases the molecule's lipophilicity (LogP) compared to native nicotinamide. High lipophilicity correlates with rapid dermal penetration and accumulation in adipose tissues [2].
The Nicotinamide Core: Nicotinamide derivatives are privileged scaffolds in drug discovery, frequently acting as kinase hinge binders or competitive inhibitors of NAD-dependent enzymes (e.g., Sirtuins, PARP) [3]. Because the biological activity of this specific intermediate may be uncharacterized, exposure to airborne dust carries the risk of potent, unintended pharmacological effects.
Quantitative Hazard & Physical Profile
The following data summarizes the physical properties and globally harmonized system (GHS) hazard assumptions for halogenated nicotinamide intermediates.
Property / Hazard
Specification / Classification
Operational Implication
CAS Number
781642-04-4
Unique identifier for SDS cross-referencing [4].
Molecular Formula
C9H10BrN3O
Halogenated organic; requires specific waste segregation.
Physical State
Solid (Powder)
High risk of aerosolization during weighing/transfer.
GHS Health Hazards
H302, H315, H319, H335
Harmful if swallowed; causes severe skin/eye/respiratory irritation.
Target Organs
Respiratory system, Skin, Eyes
Mandates full mucosal and dermal barrier protection.
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a passive checklist; it is an active defense strategy based on the chemical's mechanistic profile. The FDA mandates strict gowning and barrier protocols when handling active intermediates to prevent both cross-contamination and occupational exposure [5].
PPE Category
Required Specification
Causality (Why this specific choice?)
Dermal Protection
Double-layered Nitrile or Neoprene gloves (Extended cuff).
Brominated aromatics can permeate standard latex. Double-gloving ensures a fail-safe barrier against highly lipophilic compounds.
Respiratory
N95/P100 Particulate Respirator or PAPR (Powered Air-Purifying Respirator).
The compound is a fine powder with potential kinase-inhibitory activity. Preventing inhalation of pharmacologically active dust is critical.
Ocular
Unvented chemical splash goggles.
Standard safety glasses do not protect against aerosolized powders settling into the ocular mucosa.
Body
Tyvek® disposable coverall or fluid-resistant lab coat with knit cuffs.
Prevents microscopic dust particles from embedding in woven street clothing and being transported outside the lab.
Operational Workflow: Safe Handling Protocol
To prevent aerosolization and dermal exposure, the handling of 2-Amino-5-bromo-N-cyclopropylnicotinamide must follow a strict, step-by-step methodology.
Step 1: Environmental Preparation
Ensure the laboratory is operating under negative pressure relative to the hallway.
Clear the primary engineering control (Powder Dispensing Enclosure or Class II Type B2 Biological Safety Cabinet) of all non-essential equipment.
Step 2: Weighing and Dispensing
Place an anti-static mat inside the enclosure to prevent the powder from clinging to spatulas or weighing boats due to static charge.
Use a dedicated, grounded micro-spatula.
Weigh the compound directly into a pre-tared, sealable reaction vial rather than an open weigh boat.
Step 3: Closed-System Transfer
Seal the vial inside the enclosure before transferring it to the primary reaction fume hood.
Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 70% Isopropanol) to remove any microscopic fugitive dust.
Step 4: Equipment Decontamination
After use, wash all spatulas and reusable glassware with a 10% sodium hypochlorite (bleach) solution followed by a thorough solvent rinse. The oxidative wash helps degrade the aminopyridine core, neutralizing potential biological activity.
Operational workflow for handling potent API intermediates to prevent aerosol exposure.
Emergency Response: Spill Management Methodology
In the event of a powder spill, immediate and methodical action is required to prevent the spread of the API intermediate.
Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to brush or sweep the powder, as this will aerosolize the active intermediate.
Protect: Don a P100 respirator and double nitrile gloves before approaching the spill.
Suppress: Gently cover the spilled powder with absorbent paper towels. Slowly pour a wetting agent (e.g., water or a mild surfactant solution) over the towels to suppress dust formation.
Collect: Use a non-sparking scoop to carefully lift the wet towels and the suppressed powder. Place the materials directly into a hazardous waste bag.
Decontaminate: Scrub the spill surface with a 10% bleach solution, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Logistics & Chemical Disposal Plan
Because 2-Amino-5-bromo-N-cyclopropylnicotinamide contains a bromine atom, it must not be mixed with standard non-halogenated organic waste. Halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins during disposal.
Waste Segregation Methodology:
Solid Waste: All contaminated PPE, weigh boats, and wipes must be double-bagged in highly visible bio-bins labeled "Toxic Solid Waste - Halogenated API."
Liquid Waste: Reaction mother liquors and solvent rinses containing the compound must be funneled into a dedicated, chemically compatible carboy strictly labeled "Halogenated Organic Waste."
Storage: Store waste containers in a secondary containment tray in a cool, well-ventilated satellite accumulation area, away from strong oxidizing agents.
Waste segregation logic for halogenated pharmaceutical intermediates.
References
MDPI. Recent Advances in Biocatalysis for Drug Synthesis. Available at:[Link]
National Institutes of Health (NIH) / PMC. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents. Available at:[Link]
ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients. Available at:[Link]
U.S. Food and Drug Administration (FDA). 7356.002A Sterile Drug Process Inspections. Available at:[Link]
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